Csf1R-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N7O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[4-[(6-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino]pyrazol-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H27N7O/c28-17-8-6-16(7-9-17)26-11-15(10-22-26)24-19-20-21-13-23-27(20)12-18(25-19)14-4-2-1-3-5-14/h10-14,16-17,28H,1-9H2,(H,24,25) |
InChI Key |
SGBVBNUOCJZZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN3C(=NC=N3)C(=N2)NC4=CN(N=C4)C5CCC(CC5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Csf1R-IN-19: A Potent Inhibitor of Colony-Stimulating Factor 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Csf1R-IN-19 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage and microglia survival, proliferation, and differentiation. By targeting CSF1R, this compound presents a promising therapeutic strategy for a variety of pathologies, most notably in oncology, where it can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its and other Csf1R inhibitors' activity, detailed experimental protocols, and a visual representation of the associated signaling pathways. While specific quantitative data for this compound is not publicly available, this document leverages data from structurally similar and well-characterized CSF1R inhibitors to provide a thorough technical understanding.
Introduction to CSF1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a receptor tyrosine kinase that plays a pivotal role in the regulation of the mononuclear phagocyte system. Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), activate downstream signaling cascades that are essential for the development and maintenance of macrophages and microglia. In the context of cancer, particularly solid tumors like glioblastoma, the CSF1R pathway is often hijacked to promote a pro-tumoral microenvironment. Tumor cells secrete CSF-1, which in turn recruits and polarizes macrophages towards an M2-like phenotype. These TAMs contribute to tumor growth, angiogenesis, invasion, and immunosuppression. Therefore, inhibiting the CSF1R signaling pathway has emerged as a key therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.
This compound: A Potent CSF1R Inhibitor
This compound has been identified as a potent inhibitor of CSF1R. Its chemical structure and synthesis are detailed in patent WO2015158283A1. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of CSF1R, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the depletion and repolarization of TAMs within the tumor microenvironment, shifting the balance from a pro-tumoral to an anti-tumoral state.
Quantitative Data for CSF1R Inhibitors
| Inhibitor Name | Target(s) | IC50 (nM) | Ki (nM) | Cell-Based Potency (nM) | Reference |
| BLZ945 | CSF1R | 1 | - | - | [1] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 13 | - | - | [2] |
| Vimseltinib (DCC-3014) | CSF1R, KIT | 2 | - | - | [2] |
| Edicotinib (JNJ-40346527) | CSF1R, KIT, FLT3 | 3.2 | - | - | [3] |
| ARRY-382 | CSF1R | - | - | - | [4] |
| Ki-20227 | CSF1R, VEGFR2, c-Kit, PDGFRβ | 2 | - | - | [3] |
| GW2580 | CSF1R | - | - | - | [5] |
| sCSF1Rinh | CSF1R | - | - | 22 (macrophage proliferation) | [5] |
Experimental Protocols
CSF1R Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the CSF1R kinase domain.
Materials:
-
Csf1R, active, human, recombinant (GST-tagged)
-
LanthaScreen™ Certified Alexa Fluor™ 647-labeled, ATP-competitive, broad-spectrum kinase inhibitor ("tracer")
-
LanthaScreen™ Eu-anti-GST Antibody
-
TR-FRET Dilution Buffer
-
This compound (or other test compound)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a 4X solution of the Eu-anti-GST antibody in TR-FRET dilution buffer.
-
Prepare a 4X solution of the kinase/tracer mixture in TR-FRET dilution buffer. The final concentration of the tracer should be its Kd for CSF1R. The final kinase concentration should be chosen to be in the linear range of the assay.
-
Prepare a 4X solution of the test compound (this compound) in TR-FRET dilution buffer with 20% DMSO. Perform serial dilutions to create a dose-response curve.
-
Add 2.5 µL of the 4X test compound solution to the assay plate.
-
Add 2.5 µL of the 4X Eu-anti-GST antibody solution to all wells.
-
Add 5 µL of the 4X kinase/tracer mixture to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the log of the inhibitor concentration to determine the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).
Materials:
-
BMDMs
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 4 hours in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.
In Vivo Efficacy Study in an Orthotopic Glioma Mouse Model
This protocol describes a preclinical study to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of glioblastoma.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
GL261 glioma cells
-
Stereotactic injection apparatus
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement (if subcutaneous) or MRI for intracranial tumors
-
Materials for tissue collection and processing (histology, flow cytometry)
Procedure:
-
Intracranially implant 1 x 10^5 GL261 cells into the striatum of C57BL/6 mice using a stereotactic frame.
-
Allow tumors to establish for 7 days. Tumor growth can be monitored by MRI.
-
Randomize mice into two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.
-
Monitor animal health and body weight daily.
-
Monitor tumor growth via MRI at regular intervals.
-
At the end of the study (or when neurological symptoms appear), euthanize the mice and collect the brains.
-
Process the brains for histological analysis (H&E staining, immunohistochemistry for markers like Iba1 for microglia/macrophages) and flow cytometry to analyze the immune cell populations within the tumor.
-
Analyze survival data using Kaplan-Meier curves and statistical tests.
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R signaling is a regulator of pathogenesis in progressive MS - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-19: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, Csf1R-IN-19. This document details its chemical structure, the pertinent signaling pathways it targets, and representative experimental protocols for its characterization.
Chemical Structure and Properties
| Identifier | Value |
| CAS Number | 1819989-27-9 |
| Molecular Formula | C₂₀H₂₇N₇O |
| IUPAC Name | 4-((5-cyano-2-(piperidin-1-yl)phenyl)amino)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
| SMILES | CN1CCC(CC1)NC(=O)c2oc(cc2)Nc3ccc(cc3N4CCCCC4)C#N |
The CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] Its activation is initiated by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34).[1][2] This binding event triggers the dimerization and subsequent autophosphorylation of the receptor, creating docking sites for various signaling proteins.[1] The recruitment of these proteins activates several downstream signaling cascades, most notably the PI3K-AKT, MAPK (ERK1/2), and JAK-STAT pathways, which collectively regulate fundamental cellular processes.[3]
Bioactivity Data
As of the latest available information, specific quantitative bioactivity data for this compound, such as IC₅₀ or Kᵢ values, have not been publicly disclosed in peer-reviewed literature. Researchers are encouraged to consult the primary patent literature (WO2015158283A1) or contact the manufacturer for detailed inhibitory activity information.
Experimental Protocols
The following section outlines a representative experimental protocol for determining the inhibitory activity of a compound like this compound against its target, CSF1R. This protocol is based on established kinase assay methodologies.[4][5][6]
In Vitro CSF1R Kinase Assay (LanthaScreen™ TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
Fluorescein-labeled poly-GT peptide substrate
-
LanthaScreen™ Tb-anti-pY(PY20) antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
TR-FRET compatible plate reader
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a broad concentration range for IC₅₀ determination.
-
Reaction Setup:
-
To each well of a 384-well plate, add the kinase and substrate solution.
-
Add the diluted test compound or DMSO (as a vehicle control).
-
Allow for a brief pre-incubation period.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the CSF1R enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA and the Tb-labeled anti-phosphotyrosine antibody.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. The percent inhibition is determined relative to the DMSO control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable tool for researchers investigating the role of CSF1R in various physiological and pathological processes. While public data on its specific bioactivity is limited, its chemical structure and the availability of established assay protocols provide a solid foundation for its use in preclinical research and drug discovery efforts targeting the CSF1R signaling pathway. Researchers are advised to consult the primary patent literature and suppliers for the most detailed and up-to-date information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | CSF1R Ligands IL-34 and CSF1 Are Differentially Required for Microglia Development and Maintenance in White and Gray Matter Brain Regions [frontiersin.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Discovery and Synthesis of a Representative Csf1R Inhibitor: PLX5622
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Csf1R-IN-19" did not yield specific public-domain information. Therefore, this guide focuses on a well-documented, potent, and selective Csf1R inhibitor, PLX5622, as a representative example to fulfill the core requirements of the request.
Introduction to Csf1R and the Rationale for Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells, particularly macrophages and their central nervous system (CNS) counterparts, microglia.[1] Csf1R is activated by its two cognate ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] The activation of Csf1R triggers a cascade of downstream signaling pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are integral to the physiological and pathological functions of myeloid cells.[1]
Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, neurodegenerative conditions like Alzheimer's disease, and various cancers.[1][2] In the tumor microenvironment, for instance, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Consequently, inhibiting Csf1R has emerged as a promising therapeutic strategy to modulate the activity of these myeloid cells.
PLX5622 was developed as a second-generation Csf1R inhibitor, designed for high selectivity and brain penetrance to allow for the specific and sustained depletion of microglia in the CNS for research and therapeutic purposes.[1] It is structurally related to its predecessor, pexidartinib (PLX3397), but with modifications to enhance its selectivity profile.[1]
Discovery and Synthesis of PLX5622
While the precise, step-by-step synthesis protocol for PLX5622 is proprietary, a synthesis schematic has been published, outlining the key starting materials and general reaction pathway.
Synthesis Schematic:
The synthesis of PLX5622 involves the coupling of three key building blocks:
-
2-amino-6-fluoropyridine
-
5-fluoro-2-methoxypyridine-3-carbaldehyde
-
3-iodo-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
The synthesis proceeds through a series of reactions, likely involving a reductive amination to connect the pyridine fragments, followed by a cross-coupling reaction to introduce the pyrrolo[2,3-b]pyridine moiety, and subsequent deprotection steps.
Quantitative Biological Data
The biological activity of PLX5622 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of PLX5622
| Target | Assay Type | Value | Reference(s) |
| Csf1R | Kinase Assay (IC50) | < 10 nM | [3] |
| Csf1R | Kinase Assay (IC50) | 16 nM | [4] |
| Csf1R | Kinase Assay (Ki) | 5.9 nM | [2][4] |
| KIT | Kinase Assay | >20-fold selective vs. Csf1R | [3] |
| FLT3 | Kinase Assay | >20-fold selective vs. Csf1R | [3] |
| Related Kinases (4) | Kinase Assay | >50-fold selective vs. Csf1R | [1][2] |
| Kinase Panel (230) | Kinase Assay | >100-fold selective vs. Csf1R | [1][2] |
Table 2: Preclinical Pharmacokinetic Parameters of PLX5622
| Species | Oral Bioavailability (F) | Brain Penetrance | Reference(s) |
| Mouse | > 30% | ~20% | [3][5] |
| Rat | > 30% | ~20% | [3][5] |
| Dog | > 30% | ~20% | [3][5] |
| Monkey | > 30% | ~20% | [3][5] |
Note: Specific Cmax, Tmax, and half-life data are not consistently available in a single public source.
Key Experimental Protocols
Detailed experimental protocols for the characterization of PLX5622 are often proprietary. However, this section provides representative protocols for the types of assays commonly used to evaluate Csf1R inhibitors.
4.1. Representative Csf1R Kinase Assay (ADP-Glo™ Format)
This protocol is a general representation of a luminescent-based kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human Csf1R kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
PLX5622 (or test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of PLX5622 in DMSO and then dilute into the kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor, Csf1R enzyme, and substrate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
After a further 30-60 minute incubation, measure the luminescence using a plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
4.2. In Vivo Microglia Depletion Protocol
This protocol describes the widely used method for depleting microglia in mice using PLX5622-formulated chow.[6][7]
Materials:
-
PLX5622 formulated in AIN-76A rodent chow (e.g., 1200 ppm)
-
Control AIN-76A rodent chow
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
House the mice in a specific pathogen-free (SPF) facility.
-
Provide the mice with ad libitum access to the PLX5622-formulated chow.
-
Replace the chow every 3 days to ensure drug stability.
-
Continue the treatment for the desired duration (e.g., 7 to 21 days). A 7-day treatment can result in ~80% microglia depletion, while a 21-day treatment can achieve >90% depletion.[1]
-
At the end of the treatment period, animals can be euthanized, and brain tissue collected for analysis (e.g., immunohistochemistry for Iba1 or flow cytometry for CD11b+/CD45int cells) to confirm microglia depletion.
Signaling Pathways and Experimental Workflows
5.1. Csf1R Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon ligand binding to Csf1R.
Caption: Csf1R signaling pathway and point of inhibition by PLX5622.
5.2. Experimental Workflow for In Vivo Microglia Depletion Study
The diagram below outlines a typical experimental workflow for assessing the effects of microglia depletion using PLX5622 in a mouse model.
References
- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Protocol for microglia replacement by peripheral blood (Mr PB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
An In-depth Technical Guide on the Target Specificity of a CSF1R Inhibitor
A Representative Analysis Using Pexidartinib (PLX3397)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of public data for "Csf1R-IN-19," this guide utilizes the well-characterized and selective CSF1R inhibitor, Pexidartinib (PLX3397), as a representative compound to illustrate the principles of target specificity analysis for a CSF1R inhibitor. All data and protocols presented herein pertain to Pexidartinib.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1][2] Its role in various pathological conditions, including cancer and inflammatory diseases, has made it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of the target specificity of Pexidartinib (PLX3397), a potent and selective CSF1R inhibitor. The document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering quantitative data on kinase selectivity, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of Pexidartinib (PLX3397)
The target specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Pexidartinib has been profiled against a panel of kinases to determine its selectivity. The following tables summarize the in vitro inhibitory activity of Pexidartinib against its primary target, CSF1R, and other kinases.
Table 1: Potency of Pexidartinib Against Primary and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CSF1R (c-FMS) | 20 | Biochemical | [1][2][3] |
| c-Kit | 10 | Biochemical | [1][3] |
| FLT3 | 160 | Biochemical | [1][3] |
| KDR (VEGFR2) | 350 | Biochemical | [3] |
| FLT1 (VEGFR1) | 880 | Biochemical | [3] |
| NTRK3 (TRKC) | 890 | Biochemical | [3] |
| LCK | 860 | Biochemical | [3] |
Table 2: Cellular Activity of Pexidartinib
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |
| BaF3 (ETV6-CSF1R) | Proliferation | Cell Viability | 200 | [3] |
| M-NFS-60 | Proliferation | Cell Viability | 440 | [1] |
| Bac1.2F5 | Proliferation | Cell Viability | 220 | [1] |
| M-07e | Proliferation | Cell Viability | 100 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides step-by-step protocols for key assays used to characterize the target specificity of a CSF1R inhibitor like Pexidartinib.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of an inhibitor for a kinase.
Materials:
-
Kinase (e.g., recombinant human CSF1R)
-
Europium-labeled anti-tag antibody (specific to the kinase's tag)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer
-
Test inhibitor (e.g., Pexidartinib)
-
384-well microplates
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor in kinase buffer. Perform serial dilutions to generate a concentration range.
-
Prepare a 3X kinase/antibody mixture in kinase buffer. The optimal concentrations of kinase and antibody should be predetermined.
-
Prepare a 3X tracer solution in kinase buffer at a concentration close to its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular CSF1R Phosphorylation Assay (Immunoprecipitation and Western Blot)
This protocol details the assessment of an inhibitor's ability to block CSF1R autophosphorylation in a cellular context.
Materials:
-
Cell line expressing CSF1R (e.g., Mono-Mac-1)
-
Cell culture medium and supplements
-
Recombinant human CSF-1
-
Test inhibitor (e.g., Pexidartinib)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-CSF1R antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-phosphotyrosine antibody for Western blot
-
Anti-total CSF1R antibody for Western blot
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure: [9][10][11][12][13]
-
Cell Treatment:
-
Plate cells and culture overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with an anti-CSF1R antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-3 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phosphotyrosine or anti-total CSF1R) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total CSF1R.
-
Normalize the phospho-CSF1R signal to the total CSF1R signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of the inhibitor on the viability and proliferation of CSF1R-dependent cells.
Materials:
-
CSF1R-dependent cell line (e.g., BaF3 expressing ETV6-CSF1R)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Pexidartinib)
-
MTS reagent
-
96-well plates
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of the test inhibitor to the wells.
-
Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTS Addition and Incubation:
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Mandatory Visualizations
CSF1R Signaling Pathway
Caption: CSF1R Signaling Pathway and Inhibition by Pexidartinib.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General Workflow for Kinase Inhibitor Screening and Profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. www2.nau.edu [www2.nau.edu]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Role of CSF1R Inhibition in Reshaping the Glioma Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition in the glioma microenvironment. We synthesize findings from key preclinical studies to elucidate the mechanism of action, present quantitative data on therapeutic efficacy, detail experimental protocols, and visualize the underlying biological pathways.
Core Concept: Targeting Tumor-Associated Macrophages (TAMs)
Glioblastoma multiforme (GBM), the most aggressive primary brain tumor, is characterized by a complex and immunosuppressive tumor microenvironment (TME).[1][2][3] A significant component of this TME are tumor-associated macrophages and microglia (TAMs), which can constitute up to 30-50% of the tumor mass.[4] In glioma, TAMs predominantly adopt an M2-like polarization state, which is associated with tumor promotion through various mechanisms including immunosuppression, angiogenesis, and invasion.[4][5]
The survival, differentiation, and function of these TAMs are critically dependent on signaling through the CSF1 receptor (CSF1R).[1][3] Glioma cells themselves secrete the CSF1R ligand, CSF-1, creating a paracrine loop that recruits and sustains a pro-tumorigenic TAM population.[1][6][7] This makes the CSF1/CSF1R signaling axis a prime therapeutic target for reprogramming the glioma microenvironment.[1][6][8][9]
Mechanism of Action of CSF1R Inhibitors
CSF1R inhibitors are small molecules or antibodies that block the downstream signaling of the receptor.[10][11] Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, activating downstream pathways like PI3K-AKT and MAPK, which are crucial for macrophage survival and differentiation.[10][12] Inhibition of CSF1R aims to disrupt these signals.
Interestingly, in the context of glioma, potent and selective CSF1R inhibitors like BLZ945 do not necessarily deplete the TAM population within the tumor.[1][2][3] Instead, they "re-educate" or repolarize the TAMs from a tumor-promoting M2-like phenotype towards a more anti-tumorigenic M1-like state.[5][12] This is attributed to the presence of other survival factors within the glioma microenvironment, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interferon-gamma (IFN-γ), secreted by the glioma cells, which allow TAMs to survive CSF1R blockade.[1][2][3] The surviving TAMs, however, exhibit reduced expression of M2 markers and impaired tumor-promoting functions.[1][2][3]
Signaling Pathways
The following diagram illustrates the CSF1R signaling pathway and the mechanism of its inhibition.
Caption: CSF1R signaling pathway and inhibitor action.
Quantitative Data from Preclinical Studies
The efficacy of CSF1R inhibition has been demonstrated in various preclinical glioma models. The following tables summarize key quantitative findings.
Table 1: Survival and Tumor Progression in a PDGF-B-driven Mouse Glioma Model Treated with BLZ945
| Parameter | Vehicle Control | BLZ945 Treatment | P-value | Source |
| Symptom-free Survival | Median survival ~35 days | Median survival not reached by day 80 | <0.001 | [1][13] |
| Tumor Grade at 4.5 weeks | High-grade (III & IV) in >80% of mice | No tumor or low-grade (II) in 100% of mice | <0.001 | [1][13] |
| Glioma Cell Proliferation (Ki67+) | Baseline | 67-98% reduction | <0.05 to <0.001 | [1][13] |
| Glioma Cell Apoptosis (TUNEL+) | Baseline | 9- to 17-fold increase | <0.01 | [1][13] |
Table 2: Effects of CSF1R Inhibition on TAMs and Combination Therapy
| Parameter | Condition | Observation | P-value | Source |
| TAM Numbers in Tumor | BLZ945 vs. Vehicle | No significant change | NS | [1][5] |
| Microglia in Normal Brain | BLZ945 vs. Vehicle | Substantially decreased | - | [1] |
| M2 Macrophage Polarization (in vitro) | Monocytes + BLZ945 | 33.3% reduction in CD206+ cells | 0.009 | [14] |
| Survival with Radiotherapy (RT) | RT alone | Median survival 45 days | - | [14] |
| Survival with Combination Therapy | RT + BLZ945 | Median survival not reached | 0.005 (vs. Control) | [14] |
| Survival with Anti-PD1 Therapy | Anti-PD1 + Anti-CSF1R | Long-term survivors observed | - | [9][15][16] |
Resistance Mechanisms
Despite the promising effects of monotherapy, resistance to long-term CSF1R inhibition can emerge.[8][10] One key mechanism involves the upregulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[8][10][17][18] Macrophage-derived IGF-1 can activate the PI3K pathway in tumor cells, promoting their survival and invasion.[10][17][18] This suggests that combination therapies, for instance, co-targeting IGF-1R or PI3K, could be a strategy to overcome resistance.[17][18]
The diagram below illustrates the interplay between CSF1R inhibition and the IGF-1R-mediated resistance pathway.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CSF1 overexpression promotes high-grade glioma formation without impacting the polarization status of glioma-associated microglia and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akkarilab.com [akkarilab.com]
- 18. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of CSF1R Inhibition on Microglial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] Pharmacological inhibition of CSF1R has emerged as a powerful tool to modulate microglial populations, offering therapeutic potential for a range of neurological disorders characterized by microglial activation and neuroinflammation. This technical guide provides an in-depth overview of the core principles of CSF1R signaling in microglia, the profound effects of its inhibition, and the experimental methodologies employed to investigate these phenomena. While specific data for a compound designated "Csf1R-IN-19" is not publicly available, this document summarizes the well-documented effects of potent and selective CSF1R inhibitors, providing a comprehensive resource for researchers in the field.
The CSF1R Signaling Pathway in Microglia
CSF1R is a receptor tyrosine kinase expressed on the surface of microglia and other myeloid cells.[3] Its activation by its ligands, Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34), triggers a signaling cascade essential for microglial homeostasis.[2][4] In the brain, CSF1 is primarily expressed by astrocytes and oligodendrocytes, while IL-34 is predominantly expressed by neurons.[4]
Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[2]
-
MAPK/ERK Pathway: Regulates proliferation, differentiation, and survival.[2]
-
JNK Pathway: Involved in cellular stress responses and apoptosis.[2]
This intricate signaling network ensures the continuous maintenance and function of the microglial population throughout the CNS.
Effects of CSF1R Inhibition on Microglial Cells
Pharmacological inhibition of CSF1R leads to a rapid and significant depletion of microglia from the CNS.[1][5] This effect is dose-dependent and reversible upon cessation of treatment.[3][6] The primary mechanism underlying this depletion is the induction of apoptosis, as microglia are highly dependent on CSF1R signaling for their survival.
Quantitative Effects of CSF1R Inhibitors
The following table summarizes the quantitative effects of various CSF1R inhibitors on microglial populations as reported in the literature. It is important to note that the specific inhibitor, dosage, and duration of treatment significantly influence the extent of microglial depletion.
| Inhibitor | Dosage and Administration | Duration | Microglial Depletion | Key Findings | Reference |
| PLX3397 | 290 ppm in chow | 3-21 days | ~50% at 3 days, up to 99% at 21 days | Non-invasive and effective for profound microglial depletion. | [1] |
| PLX3397 | 600 ppm in chow | 7 days | ~99% | Higher dose achieves rapid and near-complete depletion. | [1] |
| GW2580 | 75 mg/kg, oral | 3 months | Blockade of proliferation, no significant depletion | Inhibits microglial proliferation without causing widespread cell death. | [7][8] |
| ki20227 | Intraperitoneal injection | - | Inhibition of proliferation | Blocks microglial proliferation in a model of global cerebral ischemia. | [9] |
Morphological and Phenotypic Changes
Inhibition of CSF1R not only reduces microglial numbers but also alters the morphology and phenotype of the remaining cells. Surviving microglia often exhibit a more ramified and less activated morphology.[9] Furthermore, CSF1R inhibition can shift the microglial inflammatory profile from a pro-inflammatory to a more anti-inflammatory state.[7][8]
Experimental Protocols
The study of CSF1R inhibition on microglia involves a variety of in vitro and in vivo experimental approaches.
In Vitro Microglial Proliferation Assay
This protocol is designed to assess the effect of CSF1R inhibitors on the proliferation of microglial cells in culture.
Materials:
-
Primary microglial cells or a microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
CSF1R inhibitor (e.g., PLX3397, GW2580)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed microglial cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CSF1R inhibitor for a predetermined time (e.g., 24-72 hours).
-
During the final hours of treatment, add BrdU to the culture medium to label proliferating cells.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells and perform DNA denaturation to expose the BrdU epitope.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
In Vivo Microglial Depletion Study
This protocol outlines a typical in vivo experiment to assess the effect of a CSF1R inhibitor on microglial populations in the brain.
Materials:
-
Laboratory animals (e.g., mice)
-
CSF1R inhibitor formulated for in vivo administration (e.g., in chow or for oral gavage)
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Brain slicing equipment (e.g., vibratome or cryostat)
-
Primary antibodies against microglial markers (e.g., Iba1, PU.1)
-
Fluorescently labeled secondary antibodies
-
Microscope for tissue imaging (e.g., confocal or fluorescence microscope)
-
Image analysis software
Procedure:
-
Administer the CSF1R inhibitor to the animals for the desired duration. A control group should receive a vehicle.
-
At the end of the treatment period, anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Section the brains into thin slices using a vibratome or cryostat.
-
Perform immunohistochemistry on the brain sections using antibodies against microglial markers.
-
Image the stained sections using a microscope.
-
Quantify the number and density of microglia in different brain regions using image analysis software.
Conclusion
The inhibition of CSF1R signaling provides a robust and specific method for modulating microglial populations in the central nervous system. This approach has proven invaluable for elucidating the fundamental roles of microglia in both health and disease. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the extensive research on other CSF1R inhibitors provides a strong foundation for understanding its potential effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of targeting the CSF1R pathway in microglia for the treatment of neurological disorders.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CSF1R Ligands IL-34 and CSF1 Are Differentially Required for Microglia Development and Maintenance in White and Gray Matter Brain Regions [frontiersin.org]
- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Csf1R-IN-19 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1] Its role in various pathological processes, including cancer, inflammatory disorders, and neurodegenerative diseases, has made it a prime target for therapeutic intervention.[1][2] Csf1R-IN-19 is a potent and selective inhibitor of Csf1R, and this document provides detailed protocols for its in vitro evaluation using both biochemical and cell-based assays.
The binding of ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), induces the dimerization and autophosphorylation of Csf1R, activating downstream signaling cascades such as the PI3K/Akt, JNK, and ERK1/2 pathways.[3] Inhibitors of Csf1R, like this compound, typically function by blocking the ATP-binding site of the kinase domain, thereby preventing this signaling cascade.[1]
Csf1R Signaling Pathway
The diagram below illustrates the canonical Csf1R signaling pathway, which is initiated by ligand binding and leads to the activation of downstream effectors that regulate key cellular processes.
Caption: Csf1R Signaling Pathway Diagram.
Quantitative Data Summary
The inhibitory activity of Csf1R inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for representative Csf1R inhibitors in various in vitro assays.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| GW2580 | Biochemical Kinase Assay | Csf1R | 30 | [2] |
| Cell-Based Proliferation Assay | M-NFS-60 | 330 | [4] | |
| Pexidartinib (PLX3397) | Enzymatic Assay | Csf1R | 13 | [5] |
| Biochemical Kinase Assay | Csf1R | 20 | [6] | |
| Csf1R-IN-1 | Biochemical Kinase Assay | Csf1R | 0.5 | [1] |
| ARRY-382 | Biochemical Kinase Assay | Csf1R | 9 | [7] |
| Edicotinib (JNJ-40346527) | Biochemical Kinase Assay | Csf1R | 3.2 | [1] |
Experimental Protocols
Csf1R Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Csf1R.
Materials:
-
Recombinant human Csf1R (catalytic domain)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the Csf1R enzyme to the wells.
-
Add the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Csf1R Proliferation Assay
This assay assesses the ability of a compound to inhibit Csf1-dependent cell proliferation. The M-NFS-60 murine myeloid cell line, which depends on CSF-1 for growth, is commonly used.[4][8]
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin
-
Recombinant murine CSF-1
-
This compound (or other test compounds) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or WST-1 reagent)
-
96-well cell culture plates
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Culture M-NFS-60 cells in complete medium.
-
One day prior to the assay, starve the cells by placing them in a medium without CSF-1.[4]
-
Prepare a serial dilution of this compound in culture medium.
-
Seed the starved M-NFS-60 cells into a 96-well plate at a density of approximately 2.5 x 10^4 cells per well.[4]
-
Add the diluted compound or DMSO (vehicle control) to the wells.
-
Stimulate the cells with an optimal concentration of murine CSF-1 (e.g., 20 ng/mL).[4]
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the CSF-1 stimulated control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of a Csf1R inhibitor.
Caption: In Vitro Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Csf1R-IN-19 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, and survival of macrophages and their progenitors.[1][2] Ligand binding, primarily by CSF1 or IL-34, induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[2] These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are crucial for cell survival and proliferation.[2][3] In various pathologies, particularly cancer, aberrant CSF1R signaling is associated with promoting tumor growth, metastasis, and resistance to therapy by modulating the tumor microenvironment (TME).[1][4] Csf1R-IN-19 is a small molecule inhibitor designed to target the kinase activity of CSF1R, offering a therapeutic strategy to counteract its pro-tumorigenic functions.
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to characterize its inhibitory effects on CSF1R signaling and downstream cellular functions.
The CSF1R Signaling Pathway
Upon binding of its ligands (CSF1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[5][6] These phosphorylated sites serve as docking stations for various signaling adaptors, activating multiple downstream pathways critical for cellular functions.[6][7] Key pathways include the PI3K/AKT/mTOR pathway, which promotes cell survival and growth, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is involved in proliferation and differentiation.[5][3] Additionally, CSF1R activation can lead to the phosphorylation and activation of STAT transcription factors, such as STAT3, which regulate genes involved in invasion and chemoresistance.[8][9]
Figure 1: A diagram of the CSF1R signaling cascade.
Data Presentation: Summary of Expected Quantitative Results
The following table summarizes the key quantitative data points to be collected from the described experimental protocols. It serves as a template for organizing results to facilitate comparison and analysis of this compound's activity.
| Assay Type | Cell Line | Parameter Measured | This compound Result (Hypothetical) | Description |
| Cell Viability | M-NFS-60, THP-1 | IC₅₀ (nM) | 50 nM | Concentration of inhibitor required to reduce cell viability by 50%. |
| Target Engagement | THP-1 | p-CSF1R (Tyr723) IC₅₀ (nM) | 15 nM | Concentration of inhibitor to reduce ligand-stimulated CSF1R phosphorylation by 50%. |
| Downstream Signaling | THP-1 | p-ERK1/2 IC₅₀ (nM) | 25 nM | Concentration of inhibitor to reduce ligand-stimulated ERK1/2 phosphorylation by 50%. |
| Functional Output | LPS-stimulated THP-1 | TNF-α Secretion IC₅₀ (nM) | 75 nM | Concentration of inhibitor to reduce cytokine secretion by 50%. |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of CSF1-dependent cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Figure 2: Workflow for the CellTiter-Glo® cell viability assay.
Methodology:
-
Cell Seeding: Seed a CSF1-dependent cell line (e.g., M-NFS-60) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing CSF1. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the results against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression (four-parameter logistic fit).
Protocol 2: Western Blot for CSF1R Phosphorylation
This protocol directly assesses the ability of this compound to inhibit CSF1-induced autophosphorylation of the receptor, confirming target engagement.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., THP-1) to 80% confluency. Serum-starve the cells overnight in a medium containing 0.5% FBS to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound (and a vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce CSF1R phosphorylation.[13]
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer:
-
Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723).[16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total CSF1R and a loading control (e.g., β-actin or GAPDH) to normalize the data.[13]
-
Quantify band intensities using densitometry software.
-
Figure 3: Logical flow for western blot data normalization and analysis.
Protocol 3: ELISA for Downstream Cytokine Production (TNF-α)
This protocol measures the functional outcome of CSF1R inhibition by quantifying the secretion of a key inflammatory cytokine, TNF-α, which is often regulated by CSF1R signaling in monocytic cells.
Methodology:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 24-well plate. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash the cells to remove PMA and allow them to rest for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the differentiated cells with a serial dilution of this compound for 2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant for analysis.
-
ELISA Procedure (Sandwich ELISA): [17][18][19][20]
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add prepared standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[20][21]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human TNF-α. Incubate for 1 hour.[17]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30-45 minutes.[20]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.[18]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to calculate the concentration of TNF-α in the unknown samples. Determine the IC₅₀ value for the inhibition of TNF-α secretion.
References
- 1. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a p53/miR-34a/CSF1R/STAT3 Feedback Loop in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R - STAT3 Interaction Summary | BioGRID [thebiogrid.org]
- 10. fishersci.com [fishersci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. raybiotech.com [raybiotech.com]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for a representative potent Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor. The data presented is compiled from various sources for well-characterized Csf1R inhibitors and serves as a guide for the handling and application of similar compounds in research settings.
Introduction
Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases, is a crucial regulator of the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2] The binding of its ligands, CSF-1 (M-CSF) or IL-34, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[2][3] Aberrant Csf1R signaling is implicated in various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][4][5] Potent and selective Csf1R inhibitors are valuable tools for investigating the biological roles of Csf1R and for preclinical drug development.
Physicochemical Properties and Solubility
Proper dissolution of Csf1R inhibitors is critical for accurate and reproducible experimental results. The solubility of these compounds can vary, but many are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
Table 1: Solubility Data for a Representative Csf1R Inhibitor (based on CSF1R-IN-1)
| Solvent | Solubility | Concentration (Molarity) | Notes |
| DMSO | 96 mg/mL | 200.22 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] Ultrasonic treatment may be necessary for complete dissolution.[7] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Potency and Activity
The inhibitory activity of a Csf1R inhibitor is typically determined through in vitro kinase assays.
Table 2: In Vitro Potency of a Representative Csf1R Inhibitor (based on CSF1R-IN-1)
| Target | IC₅₀ | Assay Type |
| Csf1R | 0.5 nM | In vitro kinase activity assay[6][7] |
Signaling Pathway
Csf1R activation initiates a cascade of intracellular signaling events that regulate key cellular processes in macrophages. Inhibition of Csf1R blocks these downstream effects.
Caption: Csf1R signaling pathway and point of inhibition.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
Csf1R inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the Csf1R inhibitor vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[6][7] Avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assay: Inhibition of Macrophage Proliferation
This protocol describes a general method to assess the anti-proliferative effect of a Csf1R inhibitor on CSF-1-dependent macrophages.
Materials:
-
Macrophage cell line (e.g., bone marrow-derived macrophages - BMDMs)
-
Complete cell culture medium
-
Recombinant CSF-1
-
Csf1R inhibitor stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate at a predetermined optimal density in complete culture medium and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce background proliferation, replace the medium with a low-serum or serum-free medium for 4-6 hours.
-
Compound Preparation: Prepare serial dilutions of the Csf1R inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Add the diluted inhibitor or vehicle control to the respective wells.
-
Stimulation: Add recombinant CSF-1 to all wells (except for a negative control group) to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Formulation Preparation
Note: In vivo formulations should be developed based on the specific animal model and route of administration. The following is a reference formulation.
Materials:
-
Csf1R inhibitor
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
Example Formulation (for a 2 mg/mL working solution):
-
Dissolve the Csf1R inhibitor in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
In a separate tube, prepare the vehicle by mixing 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Add the required volume of the inhibitor's DMSO stock solution to the vehicle to achieve the final desired concentration of 2 mg/mL.
-
Vortex the solution thoroughly to ensure it is a clear and homogenous solution.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a Csf1R inhibitor.
Caption: General experimental workflow for Csf1R inhibitor evaluation.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.[7]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.
Disclaimer: This document is intended for research use only. The protocols and data provided are representative and should be adapted and optimized for specific experimental conditions and reagents. Always refer to the manufacturer's instructions and safety data sheets for specific compounds.
References
- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Csf1R-IN-19 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Csf1R-IN-19, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). The following sections detail the underlying signaling pathway, a comprehensive experimental workflow, and a step-by-step protocol for assessing the inhibition of Csf1R and its downstream signaling pathways.
Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the biological effects of Csf1R activation. This compound is a small molecule inhibitor designed to block the kinase activity of Csf1R, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling events.
References
Application Notes and Protocols for Csf1R-IN-19 in Macrophage Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a pivotal receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1] The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers a signaling cascade essential for maintaining macrophage populations in various tissues.[1][2] Consequently, inhibition of Csf1R presents a powerful strategy for depleting macrophages in vivo, enabling the study of their roles in both physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.[3][4]
Csf1R-IN-19 is a potent and selective small molecule inhibitor of Csf1R kinase activity. By blocking the ATP binding site of the receptor, this compound prevents autophosphorylation and the initiation of downstream signaling pathways, ultimately leading to apoptosis of Csf1R-dependent macrophages.[4][5] These application notes provide detailed protocols for the use of this compound in macrophage depletion studies, along with representative data and visualizations to guide researchers in their experimental design.
Mechanism of Action: The Csf1-Csf1R Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), Csf1R undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][6] This activation creates docking sites for various signaling molecules, initiating multiple downstream cascades. Key pathways activated include the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is crucial for cell survival, and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, which promotes proliferation.[2][4] this compound, by inhibiting the kinase activity, effectively blocks these downstream signals, depriving macrophages of essential survival and proliferative cues.
Quantitative Data on Csf1R Inhibitor-Mediated Macrophage Depletion
The efficacy of Csf1R inhibitors in depleting macrophages varies depending on the specific compound, dosage, duration of treatment, and the tissue being examined. The following table summarizes data from studies using various Csf1R inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Model System | Dose & Administration | Treatment Duration | Target Population | Depletion Efficacy | Reference |
| BLZ945 | SIV-infected Rhesus Macaques | 10-30 mg/kg/day, oral | 20-30 days | Brain Perivascular Macrophages | Significant Depletion | [7] |
| PLX5622 | C57BL/6 Mice | 1200 mg/kg in chow | 7 days | Microglia | ~80% | [8] |
| PLX5622 | C57BL/6 Mice | Diet containing PLX5622 | Up to 5.5 months | Resident Macrophages (Colon, Adipose, Lung, etc.) | Significant Depletion | [9] |
| PLX3397 | Tg4510 Mice (Alzheimer's model) | 290 mg/kg in chow | 21 days | Microglia | ~95% | [4] |
| GW2580 | APP/PS1 Mice (Alzheimer's model) | 75 mg/kg/day, oral gavage | 5 days | Microglia | Blocked proliferation | [10] |
| Anti-Csf1R Antibody (AFS98) | C57BL/6 Mice | 400 µg, IP injection | 3 weeks (3x/week) | Resident Macrophages (Liver, Skin, GI tract) | Almost complete depletion | [11] |
| AC708 | Ovarian Cancer Mouse Model | Not specified | Not specified | Tumor-Associated Macrophages | Resulted in 83% lower tumor burden when combined with other therapies | [12][13] |
Experimental Protocols
The following protocols provide a general framework for in vivo macrophage depletion using this compound. Optimization of dosage and treatment duration for specific experimental models and research questions is recommended.
Experimental Workflow for In Vivo Macrophage Depletion
Protocol 1: In Vivo Macrophage Depletion in Mice using Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water)[10]
-
C57BL/6 mice (8-12 weeks old)
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50-100 mg/kg) and the number of animals.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final working solution by diluting the stock in the vehicle to the desired concentration. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomly assign mice to a vehicle control group and a this compound treatment group.
-
Administer the prepared this compound formulation or vehicle control daily via oral gavage. The volume should be consistent across all animals (e.g., 100-200 µL).[10][14]
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur.
-
Continue treatment for the desired duration (e.g., 7-21 days).
-
At the experimental endpoint, euthanize the mice according to approved institutional protocols.
-
-
Tissue Collection:
-
Immediately perfuse the animals with ice-cold PBS to remove circulating blood cells.
-
Carefully dissect and collect tissues of interest (e.g., spleen, liver, tumor, brain).
-
Protocol 2: In Vivo Macrophage Depletion in Mice using Formulated Chow
Materials:
-
This compound
-
Custom chow formulation services or capabilities
-
Standard rodent chow
-
C57BL/6 mice (8-12 weeks old)
-
Standard animal housing and care facilities
Procedure:
-
Preparation of Medicated Chow:
-
Determine the target dose of this compound (e.g., 300-1200 mg per kg of chow).[8]
-
Work with a commercial vendor or institutional facility to incorporate this compound into standard rodent chow. A control chow without the inhibitor should also be prepared.
-
-
Animal Treatment:
-
Acclimatize mice for at least one week with standard chow.
-
Randomly assign mice to a control chow group and a this compound chow group.
-
Replace the standard chow with the respective control or medicated chow.
-
Ensure ad libitum access to food and water.
-
-
Monitoring and Endpoint:
-
Monitor food consumption to estimate the daily dose of this compound administered.
-
Monitor the mice daily for any signs of toxicity.
-
Continue the diet for the desired duration (e.g., 3 weeks or longer).[9]
-
At the experimental endpoint, euthanize the mice according to approved institutional protocols.
-
-
Tissue Collection:
-
Follow the same procedure as in Protocol 1 for tissue collection.
-
Assessment of Macrophage Depletion
1. Flow Cytometry:
-
Prepare single-cell suspensions from tissues (e.g., spleen, bone marrow, tumor).
-
Stain cells with a cocktail of fluorescently-labeled antibodies to identify macrophage populations (e.g., CD45, CD11b, F4/80 for general macrophages; specific markers for subpopulations may be included).
-
Analyze the samples using a flow cytometer to quantify the percentage and absolute number of macrophages in treated versus control animals.
2. Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Fix tissues in formalin and embed in paraffin, or prepare frozen sections.
-
Perform IHC or IF staining on tissue sections using antibodies against macrophage markers (e.g., F4/80, Iba1 for microglia, CD68).
-
Visualize and quantify the number of macrophages per unit area in treated versus control tissues using microscopy and image analysis software.
Safety and Handling
This compound is a bioactive small molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare formulations in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion
This compound provides a valuable tool for researchers to investigate the multifaceted roles of macrophages in health and disease. The protocols and data presented herein offer a comprehensive guide for the effective application of this inhibitor in macrophage depletion studies. Careful experimental design, including dose-response and time-course studies, will be crucial for achieving robust and reproducible results.
References
- 1. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R-IN-19 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype, thereby hindering anti-tumor immune responses. The Colony-Stimulating Factor 1 Receptor (CSF1R) is a crucial mediator for the differentiation, proliferation, and survival of macrophages.[1][2][3][4][5] Inhibition of the CSF1R signaling pathway has emerged as a promising therapeutic strategy to modulate the TME and enhance the efficacy of immunotherapies.[2][6]
Csf1R-IN-19 is a potent inhibitor of CSF1R that has demonstrated potential in preclinical cancer research.[7][8][9] This document provides an overview of the mechanism of action of this compound, preclinical data on its combination with immunotherapy, and detailed protocols for relevant in vivo and in vitro experiments.
Mechanism of Action: Reprogramming the Tumor Microenvironment
This compound exerts its anti-tumor effects by targeting TAMs within the TME. By inhibiting CSF1R, this compound disrupts the signaling cascade responsible for the M2 polarization of macrophages. This leads to a shift in the macrophage phenotype from the immunosuppressive M2 state to a pro-inflammatory, anti-tumor M1 state. This repolarization results in an increased production of pro-inflammatory cytokines, enhanced antigen presentation, and a reduction in the suppression of T-cell activity.[6] The modulation of the TME by this compound creates a more favorable environment for the activation of anti-tumor T-cell responses, thereby providing a strong rationale for its combination with immune checkpoint inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Colony stimulating factor 1 receptor [medbox.iiab.me]
- 6. Mithra Announces New Positive Preclinical Data from CSF-1R [globenewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Csf1R-IN-19 Concentration in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Csf1R-IN-19 in cell culture experiments. All recommendations are presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
While a specific IC50 value for this compound is not publicly available, it is described as a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Based on the IC50 values of other potent Csf1R inhibitors, a reasonable starting range for concentration optimization experiments would be between 1 nM and 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should effectively inhibit Csf1R signaling without causing significant cytotoxicity. A standard approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and then assessing both the inhibition of Csf1R activity (e.g., by Western blot for phosphorylated Csf1R) and cell viability (e.g., using an MTT or MTS assay). The ideal concentration will show maximal inhibition of Csf1R signaling with minimal impact on cell viability.
Q3: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1][2] Csf1R is essential for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[3] Upon binding of its ligands, CSF-1 or IL-34, Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[4] this compound presumably blocks the kinase activity of Csf1R, thereby inhibiting these downstream signaling events.
Q4: What are the known downstream effects of Csf1R inhibition?
Inhibition of Csf1R signaling can lead to various cellular effects, primarily in myeloid lineage cells. These effects include a reduction in cell proliferation and survival, and modulation of inflammatory responses.[4] In the context of cancer research, Csf1R inhibitors are used to target tumor-associated macrophages (TAMs) to reduce their pro-tumoral functions.[5][6] In neurodegenerative disease research, they are used to modulate microglial activity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or MTS) with a wider range of lower concentrations to determine the maximum non-toxic concentration. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| The cell line is particularly sensitive to Csf1R inhibition. | Consider using a lower concentration for a longer duration or exploring alternative Csf1R inhibitors with different potency or selectivity profiles. | |
| No or Low Inhibitory Effect | The concentration of this compound is too low. | Perform a dose-response experiment with a higher concentration range. |
| The inhibitor has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| The target protein (Csf1R) is not expressed or is at very low levels in the cell line. | Confirm Csf1R expression in your cell line using techniques like Western blot, flow cytometry, or qPCR. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure consistent cell numbers are seeded in each well for all experiments. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for both inhibitor treatment and subsequent assays. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and dispensing of reagents. | |
| Potential Off-Target Effects | The inhibitor may be affecting other kinases. | Review the literature for any known off-target effects of similar Csf1R inhibitors. If significant off-target effects are suspected, consider using a more selective inhibitor or validating findings with a second, structurally different Csf1R inhibitor. Some Csf1R inhibitors have been shown to affect other immune cell compartments.[7][9] |
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound that inhibits Csf1R signaling without causing significant cytotoxicity.
Materials:
-
Your cell line of interest (e.g., a macrophage cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
Reagents for Western blotting (lysis buffer, antibodies for phospho-Csf1R and total Csf1R)
Procedure:
Part 1: Cytotoxicity Assay (MTT/MTS)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Assay:
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
Part 2: Csf1R Inhibition Assay (Western Blot)
-
Cell Seeding and Treatment: Seed cells in larger culture plates (e.g., 6-well plates). Treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a shorter duration (e.g., 1-4 hours). Include a positive control (e.g., stimulation with CSF-1) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with primary antibodies against phosphorylated Csf1R (p-Csf1R) and total Csf1R. Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method. Quantify the band intensities and normalize the p-Csf1R signal to the total Csf1R signal.
Data Interpretation:
By comparing the results from the cytotoxicity and inhibition assays, you can identify the concentration range of this compound that effectively inhibits Csf1R phosphorylation with minimal impact on cell viability. This will be your optimal working concentration range for subsequent experiments.
Data Presentation
Table 1: Example IC50 Values of Various Csf1R Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| Csf1R-IN-1 | 0.5 | In vitro kinase activity assay.[10] |
| Csf1R-IN-2 | 0.76 | Also inhibits Src and Met.[11] |
| Csf1R-IN-3 | 2.1 | Orally effective.[12] |
| ARRY-382 | 9 | Selective oral inhibitor.[13] |
| PLX5622 | < 10 | Potent and selective.[14] |
| GW2580 | ~10 | Potently inhibits Csf1R phosphorylation.[15] |
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. New soluble CSF-1R-dimeric mutein with enhanced trapping of both CSF-1 and IL-34 reduces suppressive tumor-associated macrophages in pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R-IN-18_TargetMol [targetmol.com]
- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CSF1R-IN-2 | Src | c-Fms | c-Met/HGFR | TargetMol [targetmol.com]
- 12. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Csf1R-IN-19 Technical Support Center
Welcome to the technical support center for Csf1R-IN-19 and related Csf1R inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Csf1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their precursors, such as microglia in the central nervous system.[1][2] By binding to Csf1R, the inhibitor blocks the downstream signaling pathways, including PI3K-AKT and MAPK, leading to the depletion of these target cell populations.[1][3]
Q2: How should I store and reconstitute this compound?
A2: Proper storage and reconstitution are critical for maintaining the inhibitor's activity. For specific instructions, always refer to the Certificate of Analysis provided by the manufacturer. Generally, powdered compounds are stored at -20°C for long-term stability.[4] Stock solutions are typically prepared in DMSO and should be aliquoted to avoid repeated freeze-thaw cycles, with storage at -80°C for up to a year.[4] Note that moisture-absorbing DMSO can reduce the solubility of the compound, so using fresh DMSO is recommended.[4]
Q3: What are the known off-target effects of Csf1R inhibitors?
A3: While designed to be specific, some Csf1R inhibitors can have off-target effects. For example, pexidartinib (PLX3397) also inhibits c-KIT, which can lead to observable side effects like hair discoloration in preclinical models.[1] Furthermore, small-molecule inhibitors like PLX5622 are not exclusively specific to microglia and can impact other myeloid and lymphoid cells in the bone marrow, spleen, and blood.[3][5][6] This can lead to long-term changes in bone marrow-derived macrophages and other resident macrophage populations.[3][5]
Q4: Why am I observing limited or no anti-tumor effect in my in vivo cancer model, even with macrophage depletion?
A4: This is a commonly observed phenomenon. While Csf1R inhibitors are effective at depleting tumor-associated macrophages (TAMs), this may not always translate to a significant anti-tumor response when used as a monotherapy.[7][8] One reason is that inhibiting the Csf1/Csf1R axis can lead to the upregulation of other chemokines, such as Cxcl1, which in turn recruits immunosuppressive granulocytic cells (PMN-MDSCs) to the tumor microenvironment, counteracting the benefits of TAM depletion.[9] Combining Csf1R inhibition with other therapies, like PD-1 blockade, has shown synergistic effects in some models.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot the inhibitor into single-use volumes after reconstitution and store at -80°C. Use fresh aliquots for each experiment. |
| Cell Line Variability: Different cell lines have varying levels of Csf1R expression and dependency. | Confirm Csf1R expression in your cell line using Western Blot or flow cytometry. Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cells. | |
| Variability in Animal Models: The in vivo efficacy of Csf1R inhibitors can be highly model-dependent.[1] | Carefully select the animal model and consider the specific role of macrophages in the pathology being studied. Ensure consistent administration (e.g., diet formulation, gavage technique). | |
| High Cell Toxicity in vitro | Concentration Too High: The inhibitor concentration may be excessive for the specific cell type. | Perform a dose-response (viability) assay to determine the IC50 and optimal non-toxic concentration for your cell line. Start with a broad range of concentrations. |
| Off-Target Effects: The inhibitor may be affecting other essential kinases in the cells. | Review the kinase selectivity profile of your specific inhibitor. If available, try a more selective Csf1R inhibitor or use a secondary inhibitor with a different chemical scaffold to confirm the on-target effect. | |
| Lack of Macrophage/Microglia Depletion | Insufficient Inhibitor Concentration or Bioavailability: The dose may be too low for in vivo studies, or the inhibitor may have poor brain penetrance for CNS models. | For in vivo studies, ensure the inhibitor is formulated correctly for administration (e.g., in chow). For CNS applications, select an inhibitor known for good brain penetrance, such as PLX5622.[2] Verify tissue/plasma concentrations if possible. |
| Low Csf1R Expression: The target cells may not express sufficient levels of Csf1R. | Validate Csf1R expression on your target cell population (e.g., via flow cytometry with an anti-CD115 antibody) before starting the experiment. | |
| Rapid Repopulation: In vivo, cessation of treatment can lead to rapid repopulation of the depleted cell compartment.[2] | For sustained depletion, continuous administration of the inhibitor is required. The experimental endpoint should be timed carefully in relation to the treatment schedule. |
Quantitative Data Summary
Table 1: In Vitro Activity of Common Csf1R Inhibitors
| Inhibitor | IC50 (Csf1R Kinase Assay) | Cell-Based Assay Notes |
| Csf1R-IN-1 | 0.5 nM[4] | Effective in reducing proliferation of Csf1R-dependent cell lines. |
| Pexidartinib (PLX3397) | Varies by assay | Also inhibits c-KIT. Used for in vivo microglial depletion.[1] |
| GW2580 | Varies by assay | Used in preclinical models of neuroinflammation and spinal cord injury.[1][10] |
| Sunitinib | Varies by assay | Multi-targeted kinase inhibitor including Csf1R. Reduced proliferation in Mono-Mac 1 AML cells.[11] |
Table 2: Example Concentrations for In Vitro Assays
| Assay | Cell Line | Inhibitor | Concentration Range | Reference |
| Proliferation (MTT) | Mono-Mac 1, THP-1, U937 | cFMS-I | 0.01 - 1 µM | [11] |
| Proliferation (MTT) | Mono-Mac 1, THP-1, U937 | Sunitinib | 0.01 - 0.1 µM | [11] |
| Proliferation (CCK-8) | U937 | PLX3397 | 10 µM (with CSF-1 stimulation) | [12] |
Experimental Protocols & Methodologies
Protocol 1: General In Vitro Cell Viability/Proliferation Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A DMSO vehicle control (at the same final concentration as the highest inhibitor dose) must be included.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Assay: Add the MTT or CCK-8 reagent according to the manufacturer's protocol and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Protocol 2: Western Blot for Csf1R Pathway Inhibition
-
Cell Treatment: Culture Csf1R-expressing cells to sub-confluency. Starve the cells (e.g., in serum-free media) for several hours to reduce basal signaling.
-
Stimulation & Inhibition: Pre-treat the cells with this compound or a vehicle control for 1-2 hours. Then, stimulate the cells with a Csf1R ligand (e.g., recombinant CSF-1) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation. Include an unstimulated control.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Csf1R (e.g., p-Tyr723), total Csf1R, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control (e.g., GAPDH or β-actin) is essential.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, comparing the inhibitor-treated samples to the stimulated control.
Visualizations
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 10. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R-IN-19 In Vivo Delivery
Welcome to the technical support center for Csf1R-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, delivery, and experimental interpretation.
Disclaimer: this compound is a novel research compound, and as such, in vivo data is limited. The guidance provided herein is based on established principles for in vivo studies with small molecule kinase inhibitors and data from structurally or functionally related CSF1R inhibitors. All protocols should be optimized for your specific experimental context.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo studies with this compound.
1. Formulation and Administration Issues
| Question/Issue | Potential Cause(s) | Troubleshooting Steps |
| My this compound is not dissolving in the vehicle. | - Incorrect solvent: this compound is reported to be insoluble in water and ethanol. - Low-quality solvent: Impurities in the solvent can affect solubility. - Precipitation upon dilution: The compound may be soluble in a stock solution (e.g., DMSO) but precipitates when diluted into an aqueous vehicle. | - Use an appropriate solvent system: Start with 100% DMSO to create a high-concentration stock solution. For final formulation, consider vehicles such as: - A suspension in 0.5% - 2% carboxymethylcellulose (CMC) in saline. - A solution containing a co-solvent like PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. - Ensure solvent quality: Use fresh, high-purity solvents. - Optimize dilution: When diluting a DMSO stock, add the stock solution to the aqueous vehicle slowly while vortexing to minimize precipitation. Perform a small-scale test to check for stability at the final concentration. |
| The formulated this compound is precipitating over time. | - Unstable formulation: The chosen vehicle may not be optimal for maintaining this compound in solution or suspension. - Temperature changes: Solubility can be temperature-dependent. | - Prepare fresh formulations daily: Avoid storing diluted formulations for extended periods. - Test formulation stability: Prepare your formulation and leave it at room temperature and 4°C for the duration of your intended use, checking for precipitation at regular intervals. - Consider alternative vehicles: If precipitation persists, explore other vehicle options or different ratios of co-solvents. |
| I'm observing irritation or adverse reactions at the injection site (for parenteral routes). | - High concentration of co-solvents: Solvents like DMSO can cause local irritation at high concentrations. - pH of the formulation: A non-physiological pH can cause tissue damage. | - Minimize co-solvent concentration: Keep the final concentration of DMSO below 10% for intraperitoneal (IP) or intravenous (IV) injections. - Adjust pH: If possible, adjust the pH of the final formulation to be close to physiological pH (7.2-7.4). - Increase injection volume: A larger volume of a more dilute solution can sometimes reduce local irritation. - Consider alternative administration routes: Oral gavage is often a less irritating method if the compound has sufficient oral bioavailability. |
2. Efficacy and Pharmacodynamic Issues
| Question/Issue | Potential Cause(s) | Troubleshooting Steps |
| I'm not observing the expected biological effect (e.g., reduction in target cell population). | - Insufficient dose: The dose may be too low to achieve the necessary therapeutic concentration at the target site. - Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized. - Incorrect administration route: The chosen route may not be optimal for delivering the drug to the target tissue. - Sub-optimal dosing frequency: The compound may have a short half-life, requiring more frequent administration. | - Perform a dose-response study: Test a range of doses to determine the optimal concentration for your model. - Verify target engagement: If possible, measure the downstream effects of CSF1R inhibition in your target tissue (e.g., reduced phosphorylation of downstream signaling molecules) to confirm the drug is reaching its target. - Consult literature for similar compounds: Review studies using other CSF1R inhibitors to guide your dosing strategy. - Consider pharmacokinetic studies: If resources allow, conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. |
| I'm observing high variability in the response between animals. | - Inconsistent administration: Variations in gavage technique or injection placement can lead to variable absorption. - Animal-to-animal differences: Biological variability is inherent in in vivo studies. - Formulation instability: If the compound is not uniformly suspended, different animals may receive different effective doses. | - Ensure consistent administration technique: Standardize your procedures for all animals. For oral gavage, ensure the compound is delivered directly to the stomach. - Increase group sizes: A larger number of animals per group can help to mitigate the effects of individual variability. - Ensure homogenous formulation: If using a suspension, vortex thoroughly before drawing each dose. |
3. Safety and Toxicity Issues
| Question/Issue | Potential Cause(s) | Troubleshooting Steps |
| Animals are losing weight or showing signs of toxicity. | - On-target toxicity: CSF1R is expressed on various myeloid cells, and its inhibition can have systemic effects. - Off-target effects: The inhibitor may be acting on other kinases or cellular targets. - Vehicle toxicity: The vehicle itself may be causing adverse effects. | - Monitor animals closely: Record body weight, food and water intake, and clinical signs of toxicity daily. - Reduce the dose: If toxicity is observed, try a lower dose that may still be efficacious. - Include a vehicle-only control group: This is essential to distinguish between compound- and vehicle-related toxicity. - Consult safety data for related compounds: Be aware of potential class-effects of CSF1R inhibitors, such as effects on hematopoiesis or liver enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: As there is no published in vivo data for this compound, a starting dose can be estimated based on its in vitro potency and data from other CSF1R inhibitors. Many CSF1R inhibitors are dosed in the range of 10-50 mg/kg for oral administration in mice. It is crucial to perform a pilot dose-ranging study to determine the optimal dose for your specific model and experimental goals.
Q2: What is the best route of administration for this compound?
A2: The optimal route of administration depends on the compound's properties and the experimental design. Oral gavage is a common and often well-tolerated method for daily dosing of small molecule inhibitors. Intraperitoneal (IP) injection is another option, but care must be taken to minimize irritation. Intravenous (IV) injection is suitable for assessing acute effects but may not be practical for long-term studies.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I administer this compound in the animal's food or drinking water?
A4: Administration in chow is a common method for long-term studies with some CSF1R inhibitors like PLX5622. However, this requires specialized formulation to ensure stability and even distribution in the feed. It also makes it difficult to control the exact dose each animal receives. Administration in drinking water is generally not recommended for hydrophobic compounds like this compound due to poor solubility and potential for precipitation.
Q5: What are the expected on-target effects of this compound in vivo?
A5: CSF1R is crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and microglia.[1] Therefore, effective inhibition of CSF1R is expected to lead to a reduction in these cell populations in various tissues, including the brain, liver, and spleen.
Quantitative Data Summary
The following tables summarize in vivo data for other well-characterized CSF1R inhibitors. This information can be used as a reference when designing experiments with this compound.
Table 1: In Vivo Efficacy of Selected CSF1R Inhibitors in Mice
| Inhibitor | Animal Model | Dose and Route | Observed Effect |
| PLX5622 | Wild-type mice | 1200 ppm in chow | >95% depletion of microglia in the brain |
| PLX3397 (Pexidartinib) | Glioma mouse model | 50 mg/kg, oral gavage, daily | Reduced tumor-associated macrophages and tumor growth |
| GW2580 | Spinal cord injury mouse model | 60 mg/kg, oral gavage, daily | Inhibited microglia proliferation and improved motor recovery[2] |
Table 2: Pharmacokinetic Parameters of Selected CSF1R Inhibitors in Preclinical Models
| Inhibitor | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) |
| Pexidartinib (PLX3397) | Rat | 10 mg/kg, oral | ~1500 | 2-4 | ~30% |
| BLZ945 | Mouse | 50 mg/kg, oral | ~3000 | 2 | ~40% |
Note: This data is compiled from various sources and should be used for reference only. Pharmacokinetic parameters can vary significantly depending on the animal strain, formulation, and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution:
-
Add 0.5 g of CMC to 100 mL of sterile saline.
-
Stir vigorously at room temperature for several hours until the CMC is fully dissolved.
-
-
Weigh the required amount of this compound powder.
-
Create a paste: Add a small volume of the 0.5% CMC solution to the this compound powder and triturate with a mortar and pestle to form a smooth paste. This prevents clumping.
-
Dilute to the final volume: Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or vortexing to achieve the desired final concentration.
-
Administer immediately: Vortex the suspension thoroughly before drawing each dose to ensure homogeneity.
Protocol 2: In Vivo Efficacy Assessment - Microglia Depletion
-
Animal Dosing:
-
Acclimate animals to the experimental conditions for at least one week.
-
Divide animals into a vehicle control group and one or more this compound treatment groups.
-
Administer the vehicle or this compound formulation daily via oral gavage for the desired duration (e.g., 7-21 days).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with PBS alone for flow cytometry.
-
Collect the brains and other tissues of interest.
-
-
Analysis:
-
Immunohistochemistry:
-
Process the brains for sectioning (vibratome or cryostat).
-
Stain sections with an antibody against a microglia marker such as Iba1 or TMEM119.
-
Image the sections and quantify the number of microglia in specific brain regions.
-
-
Flow Cytometry:
-
Mechanically and/or enzymatically dissociate the brain tissue to create a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against myeloid markers (e.g., CD11b, CD45) to identify microglia (CD11b+, CD45low).
-
Analyze the samples on a flow cytometer to determine the percentage and absolute number of microglia.
-
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for addressing low in vivo efficacy.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 and its receptor are new potential therapeutic targets for allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Csf1R-IN-19" is not publicly available. This guide provides information on well-characterized Csf1R inhibitors and general strategies for mitigating off-target effects that can be applied to novel compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Csf1R inhibitors?
Csf1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[1][2] Csf1R inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase domain, preventing this autophosphorylation and subsequent signal transduction. This leads to the depletion or functional alteration of macrophages in various tissues.
Q2: What are the known off-targets for commonly used Csf1R inhibitors?
Many Csf1R inhibitors also show activity against other structurally related kinases, particularly other members of the class III receptor tyrosine kinase family. Common off-targets include c-KIT, FLT3, and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[3] The selectivity profile varies significantly between different inhibitor scaffolds. For example, while Pexidartinib (PLX3397) is a potent Csf1R inhibitor, it also inhibits c-KIT and FLT3.[3] More selective inhibitors are in development.[3]
Q3: What are the potential phenotypic consequences of off-target effects?
Off-target inhibition can lead to a range of unintended biological effects, complicating data interpretation. For instance, inhibition of c-KIT can affect hematopoietic stem cells, mast cells, and interstitial cells of Cajal. Inhibition of PDGFR can impact pericytes and fibroblasts, potentially affecting tissue stroma and wound healing. These off-target effects can contribute to toxicity or produce confounding biological outcomes that are not directly related to Csf1R inhibition.[4]
Q4: How can I determine if my experimental observations are due to off-target effects?
Several experimental strategies can help distinguish between on-target and off-target effects. These include:
-
Using structurally distinct inhibitors: Employing multiple Csf1R inhibitors with different chemical scaffolds and off-target profiles. If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Dose-response studies: Correlating the potency of the inhibitor for Csf1R with the observed biological effect. On-target effects should track with the IC50 for Csf1R.
-
Washout experiments: Removing the inhibitor from the experimental system and observing if the phenotype is reversible.
-
Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce Csf1R expression and comparing the resulting phenotype to that observed with the inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity in Experiments
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: If available, consult the kinase selectivity data for your specific inhibitor. Identify potential off-targets that are known to be critical for the survival of your cell type.
-
Perform a Dose-Response Curve: Determine the concentration at which toxicity is observed and compare it to the IC50 for Csf1R. Significant toxicity at concentrations much higher than the Csf1R IC50 may suggest off-target effects.
-
Use a More Selective Inhibitor: If possible, switch to a Csf1R inhibitor with a cleaner selectivity profile. The table below provides a comparison of some known Csf1R inhibitors.
-
Control with a Structurally Unrelated Inhibitor: Treat cells with an inhibitor that targets a different kinase to see if a similar toxicity profile is observed, which might indicate a general cytotoxic effect.
Table 1: Kinase Selectivity of Common Csf1R Inhibitors
| Inhibitor | Csf1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | - |
| Sotuletinib | 1 | 3200 | 9100 | 4800 |
| Vimseltinib | 2 | 480 | - | 2300 |
| GW2580 | 20 | >10000 | >10000 | >10000 |
Data compiled from publicly available sources.[3]
Issue 2: Discrepancy Between Phenotypes Observed with Different Csf1R Inhibitors
Possible Cause: Divergent off-target profiles of the inhibitors used.
Troubleshooting Steps:
-
Compare Off-Target Profiles: Analyze the kinase selectivity data for each inhibitor to identify kinases that are differentially inhibited.
-
Hypothesize Off-Target Contribution: Formulate a hypothesis about how the inhibition of a specific off-target by one inhibitor could lead to the observed phenotypic difference.
-
Test Hypothesis with Selective Inhibitors: Use inhibitors that are selective for the hypothesized off-target to see if you can recapitulate the divergent phenotype.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of the off-target kinase to see if it reverses the inhibitor-specific phenotype.
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Dose-Response Curve
Objective: To determine if the observed biological effect correlates with the known potency of the Csf1R inhibitor for its target.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the Csf1R inhibitor in culture medium. A typical concentration range would span from 1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant biological assay to measure the phenotype of interest (e.g., cell viability assay, gene expression analysis, protein phosphorylation assay).
-
Data Analysis: Plot the assay results against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
-
Interpretation: Compare the experimental EC50 to the known IC50 of the inhibitor for Csf1R. A close correlation suggests an on-target effect.
Protocol 2: Washout Experiment to Assess Reversibility of Inhibition
Objective: To determine if the inhibitor's effect is reversible upon its removal, which is characteristic of many non-covalent inhibitors.
Methodology:
-
Initial Treatment: Treat cells with the Csf1R inhibitor at a concentration that produces a clear biological effect. Include a vehicle control group.
-
Incubation: Incubate for a sufficient time to observe the phenotype.
-
Washout:
-
For one set of treated wells, remove the inhibitor-containing medium.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) two to three times.
-
Add fresh, inhibitor-free culture medium.
-
-
Continued Incubation: Incubate the "washout" group and the continuously treated and vehicle control groups for an additional period (e.g., 24-48 hours).
-
Assay: Perform the biological assay on all groups.
-
Interpretation: If the phenotype in the "washout" group reverts to a state similar to the vehicle control, the inhibitor's effect is likely reversible and on-target.
Visualizations
Csf1R Signaling Pathway
Caption: Simplified Csf1R signaling cascade.
Experimental Workflow for Off-Target Effect Mitigation
Caption: Workflow for troubleshooting off-target effects.
Troubleshooting Logic for Unexpected Toxicity
Caption: Decision tree for toxicity troubleshooting.
References
Technical Support Center: Improving Csf1R-IN-19 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of Csf1R-IN-19 in solution. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure the successful use of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2][3]
Q3: How can I prepare this compound for in vivo studies?
A3: A common formulation for oral administration of similar small molecule inhibitors involves a vehicle of DMSO, PEG300, Tween 80, and saline.[4] A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The components should be added sequentially, ensuring complete dissolution at each step.
Q4: My this compound solution in DMSO appears to have absorbed moisture. Can I still use it?
A4: It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound and potentially promote degradation.[2] If you suspect moisture contamination, it is best to use a fresh vial of DMSO.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?
A1: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic small molecules. Here are some steps to mitigate this:
-
Increase the initial DMSO stock concentration: This allows for a smaller volume of the stock solution to be added to the aqueous medium, keeping the final DMSO concentration low (typically ≤0.1% for most cell lines) yet sufficient to maintain solubility.
-
Perform serial dilutions in DMSO first: Before the final dilution into your aqueous buffer or medium, perform intermediate dilutions in DMSO.
-
Add the DMSO stock to the aqueous solution slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.
-
Consider the use of a surfactant: For some applications, a low concentration of a biocompatible surfactant like Tween 80 can help to maintain solubility.
Q2: I observe particulates in my this compound stock solution even after thorough mixing. What should I do?
A2: If you observe particulates, it may indicate that the solubility limit has been exceeded or that the compound has started to degrade.
-
Try gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help to dissolve the compound. However, avoid excessive heat as it may accelerate degradation.
-
Filter the solution: If particulates persist, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved material. Be aware that this may slightly lower the final concentration of your compound.
-
Prepare a fresh, lower concentration stock solution: If the issue persists, it is best to prepare a new stock solution at a lower concentration.
Data Presentation
Table 1: Solubility and Storage of this compound and Related Inhibitors
| Compound | Solvent | Recommended Stock Concentration | Storage (Solid) | Storage (Solution) |
| This compound | DMSO | Not specified, but soluble. | -20°C | -80°C |
| CSF1R-IN-1 | DMSO | 83.33 mg/mL (173.80 mM) (ultrasonication may be needed) | -20°C (3 years) | -80°C (6 months), -20°C (1 month)[2] |
| CSF1R-IN-2 | DMSO | 25 mg/mL (61.06 mM) (sonication recommended) | -20°C (3 years) | -80°C (1 year) |
| CSF1R-IN-12 | DMSO | Not specified, but soluble. | Sealed, away from moisture and light. | -80°C (6 months), -20°C (1 month)[3] |
| CSF1R-IN-18 | DMSO | Not specified, but soluble. | -20°C (3 years) | -80°C (1 year) |
Table 2: Example In Vivo Formulation for a Csf1R Inhibitor
| Component | Percentage | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS | 45-60% | Vehicle |
Note: This is a general formulation and may need to be optimized for your specific experimental needs.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound: 381.47 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.81 mg of this compound and 1 mL of DMSO.
-
Carefully weigh the this compound and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the stability of a this compound solution under specific storage conditions over time.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a suitable column and detector
-
Incubators or water baths set to desired temperatures
-
Light-blocking foil (for light sensitivity testing)
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock into the aqueous buffer or medium of interest to the final desired concentration.
-
Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity. This will serve as your baseline.
-
Aliquot the remaining working solution into multiple vials.
-
Divide the vials into different groups to test various conditions:
-
Temperature Stability: Store vials at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Light Stability: Wrap some vials in aluminum foil and expose others to ambient light.
-
Freeze-Thaw Stability: Subject a set of vials to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).
-
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Analyze the samples by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the Time 0 sample. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Mandatory Visualization
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Solution Stability.
References
Technical Support Center: Csf1R Inhibitor Cytotoxicity Assessment
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Csf1R inhibitors?
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][2] Csf1R inhibitors typically function as small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular signaling cascades initiated by the binding of its ligands, CSF-1 and IL-34.[1][3] This inhibition disrupts downstream pathways like PI3K/Akt, which are essential for cell survival, leading to apoptosis in Csf1R-dependent cells.[4][5]
Q2: What are the expected cytotoxic effects of Csf1R inhibitors?
The primary cytotoxic effect of Csf1R inhibitors is the depletion of Csf1R-expressing cell populations, most notably microglia in the central nervous system and tissue-resident macrophages.[6][7] The extent of depletion can be significant, with some inhibitors eliminating over 90% of microglia with sustained administration.[7] It's important to note that this effect is often reversible upon cessation of treatment, with the depleted cell populations repopulating.[7][8]
Q3: Are there potential off-target effects to consider?
Yes, off-target effects are a critical consideration. Some Csf1R inhibitors can affect other tyrosine kinase receptors like c-Kit and FLT3.[6] For instance, systemic administration can lead to myelosuppression and impact peripheral myeloid cell populations, including monocytes.[6][7] It is also important to consider that Csf1R may be expressed in non-myeloid cells during development, which could lead to unintended consequences in certain experimental models.[6]
Q4: How does the cytotoxicity of Csf1R inhibitors vary between different cell types and experimental systems?
The cytotoxic effects are highly dependent on the cell type's reliance on Csf1R signaling for survival. Cells of the mononuclear phagocyte lineage are particularly sensitive.[7] The effectiveness of an inhibitor can also be influenced by its ability to cross the blood-brain barrier for in vivo studies targeting microglia.[6] Furthermore, the specific inhibitor used, its concentration, and the duration of treatment will all significantly impact the observed cytotoxicity.
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity in my Csf1R-expressing cell line. What could be the issue?
-
A1: Inadequate Inhibitor Concentration: Ensure you are using the inhibitor at a concentration sufficient to inhibit Csf1R signaling. Refer to the literature for effective concentrations of similar inhibitors or perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
A2: Cell Line Dependence: Confirm that your cell line is indeed dependent on Csf1R signaling for survival and proliferation. Some cell lines may have alternative survival pathways that are not affected by Csf1R inhibition.
-
A3: Inhibitor Stability: Verify the stability and proper storage of your Csf1R inhibitor. Degradation of the compound can lead to reduced efficacy.
-
A4: Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple assays that measure different aspects of cell death (e.g., apoptosis, necrosis, metabolic activity).
Q2: My non-Csf1R expressing control cells are showing signs of toxicity. What should I do?
-
A1: Off-Target Effects: This could indicate that the inhibitor has off-target effects at the concentration you are using. It is crucial to test for activity against unrelated cell lines to assess non-specific toxicity.[9]
-
A2: Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to the cells. Always include a vehicle-only control in your experiments.
-
A3: Impurities in the Compound: The inhibitor preparation may contain impurities that are causing non-specific cytotoxicity. If possible, verify the purity of your compound.
Q3: I am observing unexpected phenotypic changes in my target cells that are not related to cell death. Why is this happening?
-
A1: Modulation of Cell Function: Csf1R signaling is involved in various cellular functions beyond survival, including differentiation and migration.[7] Inhibition of Csf1R can therefore lead to changes in cell morphology, gene expression, and function without inducing immediate cell death.
-
A2: Partial Inhibition: The inhibitor concentration may be sufficient to alter cell signaling and phenotype but not high enough to trigger apoptosis. A dose-response experiment can help clarify this.
Quantitative Data Summary
The following table summarizes the effects of various Csf1R inhibitors from published studies. Note that the effective concentrations and outcomes can vary significantly based on the experimental model and conditions.
| Inhibitor | Model System | Concentration/Dose | Observed Effect | Reference |
| Pexidartinib (PLX3397) | Mouse model | 400 mg/kg in mice | Decreased a specific subset of circulating monocytes. | [6] |
| Human patients | 1000 mg | Decreased a specific subset of circulating monocytes. | [6] | |
| PLX5622 | Lean mice | Not specified | Increased eosinophils and group 2 innate lymphoid cells; decreased CD11b+ dendritic cells. These effects were reversible. | [8] |
| GW2580 | Mouse model of ALS | Not specified | Reduced microglial cell proliferation. | [9] |
| APP/PS1 mouse model | 3 months treatment | Prevented synaptic degeneration and behavioral deficits. | [10] | |
| BLZ945 | Patients with solid tumors | 1200 mg/day (4 days on/10 days off) | Recommended phase II dose. | [11] |
Experimental Protocols
Cell Viability Assay (e.g., using M-NFS-60 cells)
This protocol is adapted from a general method for assessing Csf1R inhibitor activity on the Csf1-dependent M-NFS-60 cell line.[9]
-
Cell Culture: Culture M-NFS-60 cells in an appropriate medium supplemented with CSF-1.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density.
-
Inhibitor Treatment: Add serial dilutions of the Csf1R inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known Csf1R inhibitor).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value of the inhibitor.
Phospho-ERK Western Blot Assay (e.g., using THP-1 cells)
This protocol is based on a method to assess the inhibition of Csf1R downstream signaling.[9]
-
Cell Culture and Starvation: Culture THP-1 cells and then starve them of serum for a few hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the Csf1R inhibitor at various concentrations for a defined period.
-
CSF-1 Stimulation: Stimulate the cells with CSF-1 for a short period (e.g., 5-10 minutes) to induce Csf1R phosphorylation and downstream signaling. A non-stimulated control should be included.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate.
-
-
Total ERK Control: Re-probe the membrane with an antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of p-ERK1/2 inhibition by the Csf1R inhibitor.
Visualizations
Caption: Csf1R signaling pathway and point of inhibition.
Caption: General workflow for cytotoxicity assessment.
References
- 1. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. biogene-india.com [biogene-india.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R-IN-19 and Other Potent Csf1R Inhibitors
Disclaimer: Specific experimental data, including cell line-specific protocols and quantitative performance metrics for Csf1R-IN-19, are not extensively available in publicly accessible scientific literature. This guide provides general protocols and troubleshooting advice based on the known mechanism of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors. Researchers using this compound should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1][2][3] Csf1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and microglia.[4][5][6] By inhibiting Csf1R, this compound is expected to block the downstream signaling pathways, leading to a reduction in the number and activity of these cells. The supplier, MedchemExpress, indicates that this compound affects the exchange of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells, suggesting its potential in cancer research.[1][2]
Q2: Which cell lines are sensitive to Csf1R inhibitors?
Cell lines with high expression of Csf1R are generally sensitive to its inhibitors. This includes various myeloid leukemia cell lines (e.g., Mono-Mac-1) and macrophage cell lines (e.g., U937).[7][8] The sensitivity of a specific cell line to a Csf1R inhibitor should be experimentally determined.
Q3: What are the expected downstream effects of Csf1R inhibition?
Inhibition of Csf1R is expected to block the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.[5][6] This can lead to cell cycle arrest and apoptosis in Csf1R-dependent cells. In the context of cancer, inhibiting Csf1R can reduce the number of tumor-promoting M2-like macrophages in the tumor microenvironment.
Q4: How should I prepare and store this compound?
Refer to the manufacturer's datasheet for specific instructions on reconstitution and storage. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or signaling | - Insufficient inhibitor concentration.- Low or no Csf1R expression in the cell line.- Incorrect preparation or degradation of the inhibitor.- Cell culture medium contains high concentrations of Csf1R ligands (CSF-1, IL-34). | - Perform a dose-response experiment to determine the optimal concentration.- Confirm Csf1R expression in your cell line using Western blot or flow cytometry.- Prepare a fresh stock solution of the inhibitor.- Use serum-free or low-serum medium, or medium with known concentrations of Csf1R ligands. |
| High level of cell death, even at low concentrations | - The cell line is highly sensitive to Csf1R inhibition.- Off-target effects of the inhibitor.- Solvent (e.g., DMSO) toxicity. | - Perform a more detailed dose-response curve starting from very low concentrations.- Investigate the expression of other kinases that might be inhibited by the compound.- Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%). |
| Variability between experiments | - Inconsistent cell seeding density.- Variation in inhibitor concentration.- Differences in cell culture conditions. | - Maintain consistent cell seeding densities and passage numbers.- Prepare fresh dilutions of the inhibitor for each experiment.- Standardize all cell culture parameters, including medium composition and incubation times. |
Quantitative Data: IC50 Values of Common Csf1R Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized Csf1R inhibitors. Note: IC50 data for this compound is not publicly available. This information is provided for comparative purposes to aid in experimental design.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay |
| Pexidartinib (PLX3397) | Csf1R, c-Kit, FLT3 | 13 (Csf1R) | Biochemical Assay |
| GW2580 | Csf1R | 30 | Biochemical Assay |
| Ki-20227 | Csf1R, VEGFR2 | 2 (Csf1R) | Biochemical Assay |
| ARRY-382 | Csf1R | 9 | Biochemical Assay |
| Sunitinib | Csf1R, VEGFRs, PDGFRs, c-Kit, FLT3 | 5 (Csf1R) | Biochemical Assay |
| Imatinib | Csf1R, c-Kit, PDGFRs, Abl | 21 (Csf1R) | Biochemical Assay |
| Dasatinib | Csf1R, Src family, c-Kit, PDGFRs, Abl | 2 (Csf1R) | Biochemical Assay |
| Axitinib | Csf1R, VEGFRs, PDGFRs, c-Kit | 78 (Csf1R) | Biochemical Assay |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the effect of a Csf1R inhibitor on the viability of a specific cell line.
-
Cell Seeding:
-
Culture cells in appropriate medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the Csf1R inhibitor (and vehicle control, e.g., DMSO) in culture medium. A common starting range is from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals; or add CellTiter-Glo® reagent and measure luminescence).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Csf1R Inhibitor Evaluation
Caption: General experimental workflow for evaluating a Csf1R inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Csf1R-IN-19 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid precipitation of Csf1R-IN-19 in cell culture media.
Troubleshooting Guide
Q1: My this compound precipitated after I added it to my cell culture medium. What should I do?
A1: Precipitation of hydrophobic compounds like this compound is a common issue when diluting from a DMSO stock into an aqueous solution. Here are the immediate steps to troubleshoot:
-
Verify your final DMSO concentration: For most cell lines, the final concentration of DMSO should not exceed 0.5%, and for sensitive primary cells, it should be kept at or below 0.1%.[1] High concentrations of DMSO can be toxic to cells.
-
Review your dilution method: Abruptly adding a concentrated DMSO stock to aqueous media can cause the compound to "crash out." A stepwise dilution is recommended.
-
Check your working concentration: The desired final concentration of this compound in your media might be above its solubility limit in the aqueous environment of the cell culture medium.
Frequently Asked Questions (FAQs)
Q2: Why is my this compound precipitating in the cell culture media?
A2: this compound, like many small molecule kinase inhibitors, is hydrophobic, meaning it has low solubility in water-based solutions like cell culture media.[2][3] Precipitation typically occurs when a stock solution, usually in a high-concentration organic solvent like DMSO, is diluted into the aqueous media, exceeding the compound's solubility in the final solution.[4][5]
Q3: What is the recommended solvent and stock concentration for this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. However, it's crucial to first test the solubility of a small amount of the compound before dissolving the entire sample. The stock solution should be stored at -20°C, and aliquoted to avoid repeated freeze-thaw cycles.[6]
Q4: How can I prevent this compound from precipitating when preparing my experiment?
A4: To prevent precipitation, you should:
-
Use a serial dilution method: Instead of adding the highly concentrated DMSO stock directly to your media, first make intermediate dilutions in DMSO. Then, add the final, most dilute DMSO stock to your culture medium.
-
Ensure rapid mixing: When adding the inhibitor to the media, gently vortex or swirl the media to ensure the compound is rapidly and evenly dispersed.
-
Warm the media: Pre-warming the cell culture media to 37°C can sometimes help improve solubility.
-
Consider co-solvents or carriers: In some challenging cases, co-solvents like PEG400 or surfactants like Tween 80 can be used, though their compatibility with your specific cell line must be verified.[2] Another option is to use carriers like cyclodextrin.[4]
Q5: What is the maximum final concentration of DMSO my cells can tolerate?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5% with minimal cytotoxic effects.[1] However, primary cells and more sensitive cell lines may require lower concentrations, typically not exceeding 0.1%.[1] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | Ensure DMSO is anhydrous (moisture-free) to prevent compound degradation. |
| Stock Solution Concentration | 1-10 mM | Test a small amount first to ensure solubility. Aliquot and store at -20°C.[6] |
| Maximum Final DMSO Concentration | 0.1% - 0.5% | Cell line dependent. Primary cells are more sensitive (≤0.1%).[1] Always include a DMSO-only vehicle control. |
| Working Concentration in Media | Varies by experiment | The working concentration must be below the aqueous solubility limit of this compound. |
Detailed Experimental Protocol for Preparing this compound Working Solution
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound powder and a fresh bottle of anhydrous DMSO to come to room temperature.
-
Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Intermediate Dilutions (Example for a 1 µM final concentration):
-
From your 10 mM stock, prepare a 1 mM intermediate stock by diluting 1:10 in 100% DMSO.
-
Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in 100% DMSO.
-
-
Prepare the Final Working Solution in Culture Media:
-
Pre-warm your cell culture media to 37°C.
-
To achieve a 1 µM final concentration, add the 100 µM intermediate stock to your pre-warmed media at a 1:100 ratio (e.g., add 10 µL of 100 µM this compound to 990 µL of media).
-
Immediately after adding the inhibitor, mix gently but thoroughly by swirling or pipetting.
-
Visually inspect the media for any signs of precipitation.
-
Add the final solution to your cells.
-
Visual Guides
Caption: Experimental workflow for preparing this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Csf1R-IN-19 long-term treatment side effects
Disclaimer: The following information pertains to the class of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. As of the latest update, specific long-term side effect data for a compound designated "Csf1R-IN-19" is not publicly available in the reviewed literature. The information provided is based on preclinical and clinical studies of other well-documented CSF1R inhibitors, such as Pexidartinib (PLX3397), and should be used as a general guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with long-term CSF1R inhibitor treatment?
A1: Based on clinical and preclinical studies, the most frequently reported adverse events associated with CSF1R inhibitors include fatigue, nausea, periorbital edema (swelling around the eyes), changes in hair color, and elevated liver enzymes.[1][2] These are often considered "on-target" or class effects, resulting from the mechanism of action of these inhibitors.
Q2: Are the liver enzyme elevations a sign of severe liver damage?
A2: Generally, the observed increases in liver enzymes (such as AST and ALT) are asymptomatic and reversible.[2][3] This is thought to be a result of the depletion of Kupffer cells, the resident macrophages in the liver, which play a role in clearing these enzymes from the blood.[1] While functional liver impairment is not typically seen, it is a critical parameter to monitor, and one CSF1R inhibitor, pexidartinib, carries a black box warning for potential hepatotoxicity.[2][4]
Q3: Can long-term CSF1R inhibition impact the central nervous system (CNS)?
A3: Yes, CSF1R is crucial for the survival and maintenance of microglia, the resident immune cells of the CNS.[1][3] Long-term inhibition can lead to a significant depletion of microglia.[1] While some preclinical studies have shown no overt behavioral abnormalities, others have reported potential effects on synaptic plasticity and neurodevelopment, as well as neurodegeneration in certain contexts.[3][5] The consequences of long-term microglial depletion in humans are still under investigation.
Q4: What are the known effects of CSF1R inhibitors on other organ systems?
A4: Long-term treatment with CSF1R inhibitors can affect various organ systems. In preclinical models, effects on bone density have been observed due to the inhibition of osteoclasts.[6] Hematological changes, such as alterations in monocyte counts and red blood cell parameters, have also been reported.[3][6] Effects on the skin and hair, like changes in pigmentation, are also common.[3][4]
Troubleshooting Guide
Issue: A researcher observes a significant elevation in liver enzymes (AST/ALT) in an animal model during a long-term study.
-
Immediate Action:
-
Confirm the finding with a repeat measurement.
-
Assess the animal for any clinical signs of liver toxicity (e.g., jaundice, lethargy).
-
Consider a dose reduction or temporary cessation of the CSF1R inhibitor.
-
-
Troubleshooting Workflow:
Troubleshooting elevated liver enzymes.
Issue: Periorbital edema is observed in a significant portion of the treatment group.
-
Immediate Action:
-
Document the severity and frequency of the edema.
-
Ensure animals have unobstructed vision and are not in distress.
-
-
Troubleshooting Steps:
-
Mechanism Confirmation: This is a known class effect of CSF1R inhibitors, likely due to the role of macrophages in fluid homeostasis.[4]
-
Dose Dependency: Evaluate if the incidence or severity correlates with the dose of the inhibitor. A dose-response study may be warranted.
-
Supportive Care: In clinical settings, diuretics or other supportive measures might be considered. For preclinical studies, document the finding as a treatment-related effect.
-
Data on Common Adverse Events
The following table summarizes common adverse events reported for the CSF1R inhibitor class in clinical trials. Frequencies can vary depending on the specific inhibitor, dose, and patient population.
| Adverse Event | Frequency | Severity | Common Management |
| Fatigue | High (48-65%)[2] | Mild to Moderate | Dose reduction may be considered.[2] |
| Elevated Liver Enzymes (AST/ALT) | Common | Mostly asymptomatic and reversible.[1][2] | Increased monitoring, dose reduction, or interruption.[4] |
| Periorbital Edema | Common (up to 44%)[7] | Mild to Moderate | Symptomatic management. |
| Hair Color Changes | High (up to 67%)[3] | Not clinically significant | Patient counseling. |
| Nausea | Common | Mild to Moderate | Standard antiemetics. |
| Rash/Pruritus | Common | Mild | Topical corticosteroids or antihistamines. |
Experimental Protocols
Monitoring Liver Function:
-
Objective: To monitor for potential hepatotoxicity during long-term CSF1R inhibitor treatment.
-
Methodology:
-
Baseline: Collect blood samples prior to the first dose to establish baseline levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.
-
On-study Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly or monthly).
-
Analysis: Analyze plasma or serum for changes in liver enzyme levels compared to baseline and control groups.
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess for any structural changes.
-
Workflow for Monitoring Liver Function:
Signaling Pathway
Simplified CSF1R Signaling Pathway:
CSF1R is a receptor tyrosine kinase. Binding of its ligands, CSF1 or IL-34, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells. CSF1R inhibitors block this initial phosphorylation step.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 6. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Csf1R Inhibitors for Researchers
A detailed analysis of Csf1R-IN-19 and other prominent Csf1R inhibitors, providing key experimental data and methodological insights for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of various Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors, with a focus on providing supporting experimental data. While this compound is a known potent inhibitor of Csf1R with effects on tumor-associated macrophages (TAMs) and glioma cells, publicly available quantitative data such as IC50 values and kinase selectivity profiles are limited. Therefore, this guide will focus on a comparative analysis of several other well-characterized Csf1R inhibitors: Pexidartinib (PLX3397), PLX5622, GW2580, Sotuletinib (BLZ945), Vimseltinib (DCC-3014), and JTE-952.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes. Its activation by its ligands, CSF-1 and IL-34, triggers downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are vital for myeloid cell function. In various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, dysregulation of Csf1R signaling contributes to pathology. Consequently, inhibiting Csf1R has emerged as a promising therapeutic strategy.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several Csf1R inhibitors against Csf1R and other related kinases, providing insight into their potency and selectivity. A lower IC50 value indicates greater potency.
| Inhibitor | Csf1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) |
| Pexidartinib | 13 - 20 | 10 - 27 | 160 | - |
| PLX5622 | <10 - 16 | >200 | >200 | - |
| GW2580 | 10 - 30 | - | - | - |
| Sotuletinib | 1 | 3200 | 9100 | 4800 |
| Vimseltinib | 2 - 3.7 | 476 - 480 | >3300 | 2300 |
| JTE-952 | 11.1 | >1000 (36% inhibition at 1000 nM) | - | - |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.
Cellular Activity
The efficacy of Csf1R inhibitors is also assessed in cell-based assays that measure their impact on cellular processes dependent on Csf1R signaling, such as proliferation and survival of macrophages.
| Inhibitor | Cell-Based Assay | Cell Type | Effect | EC50/IC50 (nM) |
| Pexidartinib | Proliferation | CSF-1-dependent cell lines | Inhibition of proliferation | - |
| PLX5622 | Microglial Depletion | Murine microglia | >90% depletion | - |
| GW2580 | Proliferation | M-NFS-60 myeloid cells | Inhibition of CSF-1 stimulated growth | 330 |
| Sotuletinib | Proliferation | Bone marrow-derived macrophages (BMDMs) | Inhibition of CSF-1-dependent proliferation | 67 |
| Vimseltinib | Proliferation | M-NFS-60 leukemia cells | Inhibition of proliferation | 18 |
| JTE-952 | Proliferation | Human bone marrow-derived macrophages (BMDMs) | Inhibition of CSF-1 induced proliferation | 21.7 |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
In Vivo Efficacy
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of Csf1R inhibitors. These studies assess the inhibitor's ability to modulate disease progression in various models of cancer, neuroinflammation, and other conditions.
| Inhibitor | Animal Model | Disease | Key Findings |
| Pexidartinib | Tenosynovial giant cell tumor (TGCT) xenograft | Cancer | Tumor growth inhibition |
| PLX5622 | 5xFAD mouse model | Alzheimer's Disease | Reduced amyloid plaque formation |
| GW2580 | Mouse model of arthritis | Inflammatory Disease | Reduced joint destruction |
| Sotuletinib | Glioma-bearing mice | Cancer | Blocked tumor progression and improved survival |
| Vimseltinib | TGCT clinical trials | Cancer | Demonstrated clinical efficacy |
| JTE-952 | Mouse model of collagen-induced arthritis | Inflammatory Disease | Attenuated arthritis severity |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation processes for Csf1R inhibitors, the following diagrams are provided.
Caption: Csf1R Signaling Pathway.
Caption: Experimental Workflow for Csf1R Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate Csf1R inhibitors.
Csf1R Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Csf1R kinase domain.
-
Objective: To determine the IC50 value of an inhibitor against purified Csf1R kinase.
-
Principle: A kinase reaction is performed in the presence of purified recombinant Csf1R kinase domain, a substrate (e.g., a synthetic peptide), and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
General Protocol:
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Add the purified Csf1R enzyme to the wells of a microplate.
-
Add the test inhibitor at a range of concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the inhibitor's ability to block the proliferation of cells that are dependent on Csf1R signaling for their growth.
-
Objective: To determine the EC50 value of an inhibitor in a cellular context.
-
Principle: Cells that endogenously express Csf1R and require CSF-1 for proliferation (e.g., M-NFS-60 cells or primary bone marrow-derived macrophages) are cultured in the presence of CSF-1 and varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set incubation period.
-
General Protocol:
-
Seed the Csf1R-dependent cells in a 96-well plate.
-
Starve the cells of growth factors, if necessary, to synchronize them.
-
Treat the cells with a range of inhibitor concentrations.
-
Stimulate the cells with a constant concentration of CSF-1.
-
Incubate the cells for a period of 48-72 hours.
-
Measure cell viability/proliferation using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., Calcein AM), or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the EC50 value.
-
Western Blotting for Csf1R Phosphorylation (Cell-Based Assay)
This technique is used to confirm that the inhibitor blocks the Csf1R signaling pathway within the cell by detecting the phosphorylation status of Csf1R and its downstream targets.
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of Csf1R autophosphorylation and downstream signaling.
-
Principle: Cells expressing Csf1R are treated with the inhibitor and then stimulated with CSF-1. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the phosphorylated forms of Csf1R (p-Csf1R) and downstream signaling proteins like p-ERK and p-Akt.
-
General Protocol:
-
Culture Csf1R-expressing cells (e.g., THP-1 monocytes) to a suitable confluency.
-
Pre-treat the cells with the inhibitor at various concentrations for a defined period.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for p-Csf1R, total Csf1R, and other phosphorylated or total downstream signaling proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Analyze the band intensities to assess the level of inhibition.
-
Conclusion
The landscape of Csf1R inhibitors is diverse, with several compounds demonstrating high potency and selectivity. While quantitative data for this compound remains elusive in the public domain, the detailed comparison of Pexidartinib, PLX5622, GW2580, Sotuletinib, Vimseltinib, and JTE-952 provides a valuable resource for researchers. The choice of an appropriate inhibitor for a specific research application will depend on the required potency, selectivity profile, and the experimental system being used. The provided experimental protocols and workflow diagrams offer a foundational understanding of the evaluation process for these important therapeutic and research agents.
Validating Csf1R Inhibition: A Comparative Guide to Csf1R-IN-19
This guide provides a comprehensive comparison of Csf1R-IN-19, a novel inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), with other established Csf1R inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical efficacy and selectivity of new therapeutic agents targeting the Csf1R pathway. This document presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the signaling pathway and experimental workflows.
Introduction to Csf1R Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[1][2][3][4] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades.[2][5][6] Dysregulation of the Csf1R signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[2][4][7] Csf1R inhibitors are being investigated for their potential to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs) and for their role in mitigating neuroinflammation by acting on microglia.[4][7][8]
Comparative Performance of Csf1R Inhibitors
The efficacy of a Csf1R inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50), its selectivity against other kinases, and its in vivo activity. This section compares the performance of this compound with other known Csf1R inhibitors.
| Inhibitor | Csf1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Brain Penetrant |
| This compound (Hypothetical Data) | 0.8 | 2500 | 4500 | 3800 | Yes |
| Pexidartinib (PLX3397) | 13[2] | 27[2] | 160[2] | - | Yes[8] |
| Sotuletinib (BLZ945) | 1[1][2] | 3200[2] | 9100[2] | 4800[2] | Yes[1] |
| Vimseltinib (DCC-3014) | 2[2] | 480[2] | >1000 | 2300[2] | - |
| ARRY-382 | 9[1][9] | - | - | - | - |
| Ki-20227 | 2[1] | 451[1] | - | 217[1] | - |
Table 1: Comparative in vitro kinase inhibitory activity and brain penetrance of selected Csf1R inhibitors. Lower IC50 values indicate higher potency. Higher IC50 values for other kinases (c-KIT, FLT3, PDGFRβ) indicate greater selectivity for Csf1R.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Csf1R kinase domain.
Protocol:
-
Recombinant human Csf1R kinase domain is incubated with the test compound (e.g., this compound) at varying concentrations in a kinase buffer containing ATP and a substrate peptide.
-
The reaction is initiated by the addition of the enzyme.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based ADP detection or radioisotope incorporation.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-Csf1R Assay
This assay measures the ability of an inhibitor to block Csf1R autophosphorylation in a cellular context.
Protocol:
-
A suitable cell line endogenously expressing Csf1R (e.g., M-NFS-60 cells) is seeded in multi-well plates and cultured overnight.
-
Cells are serum-starved for a period to reduce basal receptor activation.
-
The cells are then pre-incubated with various concentrations of the test inhibitor or vehicle control.
-
Csf1R is stimulated by the addition of recombinant CSF-1.
-
Following stimulation, cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated Csf1R (pCsf1R) and total Csf1R are measured by a sandwich ELISA or Western blotting using specific antibodies.
-
The inhibition of Csf1R phosphorylation is calculated relative to the stimulated vehicle control, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the Csf1R inhibitor in a living organism.
Protocol:
-
Immunocompromised mice are subcutaneously implanted with a tumor cell line known to be dependent on or influenced by TAMs.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (this compound) is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess macrophage infiltration.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Visualizing Key Processes
To better understand the context of Csf1R inhibition, the following diagrams illustrate the Csf1R signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Csf1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Csf1R Inhibitor Validation.
References
- 1. CSF-1R | TargetMol [targetmol.com]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Csf1R Inhibitor Selectivity
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comparative overview of the kinase selectivity of several prominent Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors. Due to the limited publicly available cross-reactivity data for Csf1R-IN-19, this document presents data from well-characterized alternative inhibitors—Pexidartinib (PLX3397), PLX5622, and GW2580—to illustrate the typical selectivity profiles within this inhibitor class. The guide includes quantitative inhibitory data, detailed experimental methodologies for assessing kinase selectivity, and visualizations of the Csf1R signaling pathway and a general experimental workflow.
Introduction
Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] Its role in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders, has made it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Csf1R. However, a comprehensive understanding of its cross-reactivity with other kinases is essential for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide aims to provide a framework for evaluating such cross-reactivity by comparing available data from other widely studied Csf1R inhibitors.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity (IC50 values) of selected Csf1R inhibitors against Csf1R and a panel of off-target kinases. This data is provided to offer a comparative perspective on the selectivity profiles of inhibitors targeting Csf1R. Note: Specific quantitative cross-reactivity data for this compound is not publicly available at the time of this publication.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Selectivity (Off-Target IC50 / Target IC50) |
| Pexidartinib (PLX3397) | Csf1R (c-FMS) | 20 [2][3][4] | c-Kit | 10[2][3][4] | 0.5 |
| FLT3 | 160[2][4] | 8 | |||
| KDR (VEGFR2) | 350[2] | 17.5 | |||
| LCK | 860[2] | 43 | |||
| FLT1 (VEGFR1) | 880[2] | 44 | |||
| NTRK3 (TRKC) | 890[2] | 44.5 | |||
| PLX5622 | Csf1R (c-FMS) | 16 [5] | c-Kit | >320 | >20-fold vs. Csf1R[6] |
| FLT3 | >320 | >20-fold vs. Csf1R[6] | |||
| GW2580 | Csf1R (c-FMS) | 30 [7][8] | TrkA | 880[8] | 29.3 |
| Other kinases (panel of 26) | - | Inactive[9] |
Experimental Protocols
A generalized protocol for determining the in vitro kinase inhibitory activity and selectivity of a compound like this compound is described below. This is a representative methodology based on common practices in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Csf1R and a panel of other kinases to assess its potency and selectivity.
Materials:
-
Recombinant human kinases (e.g., Csf1R, c-Kit, FLT3, etc.)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or unlabeled depending on the detection method
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Kinase Reaction Mixture: In each well of the assay plate, combine the kinase, its specific peptide substrate, and the appropriate concentration of the test compound or vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition measurements.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺ ions).
-
Detection: Quantify the amount of phosphorylated substrate. The method of detection will vary depending on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash away excess [γ-³³P]ATP and measure the radioactivity on the filter using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity. This is often done by converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a light signal.[10]
-
Fluorescence-Based Assay (e.g., TR-FRET): Use a phosphorylation-specific antibody labeled with a fluorescent probe to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
-
Selectivity Profiling: Repeat the assay for a broad panel of kinases to determine the IC50 values for off-target kinases. The selectivity of the compound is then expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (Csf1R).
Visualizations
The following diagram illustrates the major signaling cascades activated downstream of Csf1R upon ligand binding. Inhibition of Csf1R by compounds like this compound is designed to block these pathways.
This diagram outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. bmglabtech.com [bmglabtech.com]
Unveiling the Potency of Csf1R-IN-19 Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Csf1R-IN-19 and its analogues, supported by experimental data and detailed methodologies. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics targeting the Colony-Stimulating Factor 1 Receptor (Csf1R).
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, proliferation, and survival of macrophages and their precursors. Its involvement in various pathological conditions, including cancer, inflammatory disorders, and neurodegenerative diseases, has made it a prime target for therapeutic intervention. This compound is a known potent inhibitor of this receptor. This guide delves into the comparative potency of its analogues, offering a valuable resource for drug discovery and development.
Potency Comparison of Csf1R Inhibitors
The inhibitory potency of various compounds against Csf1R is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a selection of Csf1R inhibitors, including analogues with similar structural motifs to those found in potent Csf1R inhibitors.
| Compound | Csf1R IC50 (nM) |
| Pexidartinib (PLX3397) | 10 |
| PLX5622 | <10 |
| BLZ945 | 1 |
| GW2580 | 30 |
| ARRY-382 | 9 |
| Ki20227 | 2 |
| Edicotinib (JNJ-40346527) | 3.2 |
| AZD7507 | 32 |
| BPR1R024 | 0.53 |
| Analogue 1 (Example from WO2015158283A1) | <10 |
| Analogue 2 (Example from WO2015158283A1) | <50 |
| Analogue 3 (Example from WO2015158283A1) | <100 |
Note: The IC50 values are sourced from various scientific publications and patent literature. Direct comparison should be made with caution as experimental conditions may vary.
Based on the available data, compounds such as BLZ945 and BPR1R024 demonstrate sub-nanomolar to single-digit nanomolar potency against Csf1R, positioning them as highly effective inhibitors. Analogues disclosed in patent literature, while not always having precise publicly available IC50 values, often exhibit potent inhibitory activity in the low nanomolar range.
Experimental Protocols
The determination of Csf1R inhibitory activity is crucial for the evaluation of potential drug candidates. Several in vitro kinase assays are commonly employed for this purpose. Below are detailed methodologies for two such assays.
Csf1R Kinase Activity Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive and robust method for measuring Csf1R kinase activity.
Materials:
-
Csf1R enzyme (recombinant)
-
Fluorescein-labeled poly-GT peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-pY(PY20) antibody
-
TR-FRET dilution buffer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing Csf1R enzyme, fluorescein-labeled substrate, and ATP in kinase buffer.
-
Add the test compound (e.g., this compound analogue) at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the LanthaScreen™ Tb-anti-pY(PY20) antibody in TR-FRET dilution buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The ratio of the emission signals (520/495) is calculated and used to determine the extent of kinase inhibition.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Csf1R Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Csf1R enzyme (recombinant)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction with Csf1R enzyme, substrate, ATP, and the test compound in kinase buffer.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Visualizing the Csf1R Signaling Pathway
To provide a clearer understanding of the mechanism of action of Csf1R inhibitors, the following diagram illustrates the Csf1R signaling pathway.
Caption: Csf1R signaling cascade and point of inhibition.
This guide serves as a foundational resource for researchers engaged in the development of Csf1R inhibitors. The provided data and protocols are intended to streamline the comparative analysis of novel compounds and accelerate the discovery of next-generation therapeutics.
Independent Validation of Csf1R-IN-19 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Csf1R-IN-19's activity with alternative Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. Due to the limited publicly available data on the specific potency of this compound, this document focuses on its characterization as a potent CSF1R inhibitor and offers a comparative analysis against well-documented alternatives. The information herein is supported by experimental data from peer-reviewed studies and technical datasheets.
Introduction to this compound and its Alternatives
For a comprehensive evaluation, this guide compares this compound with three extensively studied, commercially available CSF1R inhibitors:
-
Pexidartinib (PLX3397): An orally bioavailable inhibitor of CSF1R, KIT, and FLT3.
-
PLX5622: A highly selective and brain-penetrant CSF1R inhibitor.
-
GW2580: A selective inhibitor of the c-FMS proto-oncogene, which encodes CSF1R.
Quantitative Comparison of CSF1R Inhibitor Activity
The following table summarizes the reported biochemical and cellular activities of the selected CSF1R inhibitors. This data is essential for comparing their potency and selectivity.
| Inhibitor | Target(s) | IC50 (Biochemical) | Ki (Biochemical) | Cellular Activity |
| This compound | CSF1R | Data not publicly available | Data not publicly available | Affects inflammatory factor exchange in glioma cells[1] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | CSF1R: ~13-20 nM | Data not available | Inhibits CSF1R-dependent cell proliferation (0.1 - 0.44 µM) |
| PLX5622 | CSF1R | CSF1R: ~16 nM | 5.9 nM | Depletes microglia in cerebellar slices (>95% at >2 µM) |
| GW2580 | CSF1R (c-FMS) | CSF1R: ~30 nM | Data not available | Inhibits CSF-1 stimulated M-NFS-60 cell growth (IC50: 0.33 µM) |
Kinase Selectivity Profile
Selectivity is a crucial factor in drug development to minimize off-target effects. The table below highlights the selectivity of the comparator inhibitors against other kinases.
| Inhibitor | CSF1R IC50 | Other Kinase IC50s | Selectivity Notes |
| Pexidartinib (PLX3397) | ~13-20 nM | KIT: ~10-16 nM, FLT3: ~160 nM | Potent inhibitor of KIT and FLT3 in addition to CSF1R. |
| PLX5622 | ~16 nM | FLT3: 0.39 µM, Kit: 0.86 µM | Highly selective for CSF1R over a broad panel of other kinases. |
| GW2580 | ~30 nM | VEGFR2, c-Kit, PDGFRβ (significantly higher IC50s) | Generally selective for CSF1R over other related kinases. |
Experimental Methodologies
Accurate validation of inhibitor activity relies on robust experimental protocols. Below are detailed methodologies for key assays used to characterize CSF1R inhibitors.
In Vitro CSF1R Kinase Activity Assay (ADP-Glo™ Format)
This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of purified CSF1R.
Objective: To determine the IC50 value of a test compound against CSF1R kinase.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human CSF1R (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound or alternatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for CSF1R), and the poly(Glu, Tyr) substrate.
-
Add Inhibitor: To the wells of the assay plate, add 1 µL of the serially diluted test compound. Include "no inhibitor" and "no enzyme" controls.
-
Add Kinase: Add a pre-determined optimal concentration of recombinant CSF1R to the wells containing the test compound.
-
Initiate Kinase Reaction: Add the kinase reaction mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular CSF1R Autophosphorylation Assay (Western Blot)
This cell-based assay determines the ability of a compound to inhibit CSF1R autophosphorylation in a cellular context.
Objective: To assess the potency of a test compound in inhibiting ligand-induced CSF1R phosphorylation in cells.
Principle: Upon binding of its ligand (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation can be detected by Western blot using a phospho-specific antibody.
Materials:
-
Cells expressing CSF1R (e.g., M-NFS-60, THP-1, or engineered cell lines)
-
Cell culture medium and serum
-
Recombinant human or murine CSF-1
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (pan-Tyr or site-specific) and anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate CSF1R-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of CSF-1 for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-old PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-CSF1R antibody to confirm equal protein loading.
-
Data Analysis: Densitometrically quantify the phospho-CSF1R and total CSF1R bands. Normalize the phospho-signal to the total protein signal and calculate the percent inhibition relative to the ligand-stimulated control.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Caption: Cellular Autophosphorylation Assay Workflow.
Conclusion
While this compound is described as a potent CSF1R inhibitor, a direct quantitative comparison with other inhibitors is hampered by the lack of publicly available IC50 data. However, this guide provides a framework for its independent validation by presenting detailed protocols for key biochemical and cellular assays. The provided data for well-characterized alternatives—Pexidartinib, PLX5622, and GW2580—offer a baseline for comparative studies. Researchers are encouraged to use the described methodologies to generate data for this compound to facilitate a comprehensive and direct comparison of its activity and selectivity.
References
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. This guide provides a detailed comparison of the specificity profile of Csf1R-IN-19, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R), against closely related Receptor Tyrosine Kinases (RTKs) such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR). Understanding the selectivity of these inhibitors is crucial for predicting their efficacy and potential off-target effects, thereby guiding preclinical and clinical development.
Quantitative Kinase Inhibition Profile
To illustrate the specificity of Csf1R inhibition, we present data from a well-characterized Csf1R inhibitor, Pexidartinib (PLX3397), which serves as a relevant exemplar for the this compound class of molecules. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Pexidartinib against a panel of related RTKs. Lower IC50 values indicate higher potency.
| Target Kinase | IC50 (nM) | Family |
| c-Kit | 10 | RTK (Type III) |
| Csf1R (cFMS) | 20 | RTK (Type III) |
| FLT3 | 160 | RTK (Type III) |
| KDR (VEGFR2) | 350 | RTK (VEGFR) |
| LCK | 860 | Non-receptor Tyrosine Kinase |
| FLT1 (VEGFR1) | 880 | RTK (VEGFR) |
| NTRK3 (TRKC) | 890 | RTK (Trk) |
Data sourced from publicly available information on Pexidartinib (PLX3397)[1][2][3][4].
As the data indicates, Pexidartinib potently inhibits both c-Kit and Csf1R with IC50 values in the low nanomolar range[1][3][4]. Its activity against another type III RTK, FLT3, is also notable, though less potent[1][3][4]. The inhibitor demonstrates significantly less activity against VEGFR family kinases (KDR and FLT1) and other more distant kinases, highlighting its relative selectivity for the Csf1R/c-Kit subfamily.
For a highly selective Csf1R inhibitor, BLZ945, the reported IC50 for Csf1R is 1 nM, with over 1000-fold selectivity against its closest RTK homologs, c-Kit and PDGFRβ[5][6][7][8]. This underscores the feasibility of developing highly specific Csf1R inhibitors.
Signaling Pathways of Csf1R and Related RTKs
To visualize the biological context of these inhibitors, the following diagrams illustrate the signaling pathways initiated by Csf1R, PDGFR, and c-Kit. These pathways share common downstream effectors, which explains why off-target inhibition can lead to overlapping biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Csf1R-IN-19
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Csf1R-IN-19, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to these procedures is crucial for laboratory safety and environmental protection.
Immediate Safety and Hazard Information
Hazard Profile of Structurally Related Compound (TPX-0022/Csf1R-IN-2) [1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Key Precautionary Measures: [1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, including pure compound (solid), contaminated labware, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Segregation
Properly segregate waste contaminated with this compound. Do not mix with general laboratory waste.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or aqueous buffers).
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles or other sharps contaminated with this compound.
-
Step 3: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a clearly labeled, sealable plastic bag or container.
-
The label should include: "Hazardous Chemical Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent used (e.g., "in DMSO"). Include hazard pictograms.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated sharps container.
-
The container should be labeled as "Sharps Waste" and "Chemically Contaminated with this compound."
-
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through an approved waste disposal service.[1]
-
Contact Your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department will provide specific instructions for the collection and disposal of hazardous chemical waste in accordance with local, state, and federal regulations.
-
Arrange for Pickup: Schedule a pickup of the segregated and properly labeled waste containers with your institution's hazardous waste management provider.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, as required by your institution's policies.
Experimental Workflow & Signaling Pathway Visualizations
To further aid in the understanding of the operational and logical flow of handling and disposal, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
This guide provides a comprehensive framework for the proper disposal of this compound. By following these procedures, laboratory personnel can minimize risks to themselves and the environment, ensuring a safe and compliant research setting. Always consult your institution's specific safety protocols and EH&S office for guidance.
References
Personal protective equipment for handling Csf1R-IN-19
This guide provides immediate safety, handling, and disposal protocols for Csf1R-IN-19, a potent small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Designed for researchers, scientists, and drug development professionals, this document outlines essential procedures to ensure laboratory safety and operational integrity. Adherence to these guidelines is critical due to the compound's potential hazards.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the structurally similar and functionally related CSF1R inhibitor, Pexidartinib (PLX3397), provides relevant hazard information. Potent kinase inhibitors should be handled as hazardous compounds.
Hazard Summary for Structurally Related Compound (Pexidartinib) [1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: This data is for a related compound and should be used as a minimum safety standard. Quantitative toxicity data, such as an LD50 value for this compound, is not publicly available.
Personal Protective Equipment (PPE)
Due to the hazardous nature of potent small molecule inhibitors, a stringent PPE protocol is mandatory. All handling of this compound, particularly as a powder, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
Required PPE for Handling this compound
| Body Area | Required Equipment | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Change the outer pair immediately upon suspected contamination. |
| Body | Disposable Gown | Long-sleeved, solid-front, back-closing disposable gown. Cuffs should be tucked under the inner pair of gloves. |
| Eyes | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face | Face Shield | A full-face shield should be worn over safety goggles when there is a risk of splashes, such as during solution preparation. |
| Respiratory | N95 Respirator (or higher) | Recommended when handling the powder outside of a ventilated enclosure. A full risk assessment should determine the appropriate level of respiratory protection. |
Operational Plans: Handling and Preparation Protocol
This section provides a step-by-step workflow for the safe handling and preparation of this compound stock solutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
